Methyl 3-phenoxybenzoate
Description
Properties
IUPAC Name |
methyl 3-phenoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMDCSPTJONPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198825 | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50789-43-0 | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50789-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050789430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAU2SS7PED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 3-phenoxybenzoate, a significant chemical intermediate and a metabolite of various pyrethroid insecticides. This document details its chemical and physical properties, safety information, and provides plausible experimental protocols for its synthesis, purification, and analytical characterization. Furthermore, this guide elucidates the metabolic pathway of pyrethroid insecticides leading to the formation of this compound, a critical aspect for toxicological and environmental studies.
Introduction
This compound (CAS No. 50789-43-0) is an aromatic ester that serves as a valuable building block in organic synthesis. Its structural motif, featuring a diphenyl ether linkage, is present in numerous biologically active molecules. Of particular significance to researchers in drug development and toxicology, this compound is a known metabolite of several synthetic pyrethroid insecticides, such as cyfluthrin.[1] Understanding its properties and formation is therefore crucial for assessing the environmental fate and metabolic impact of this important class of pesticides.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 50789-43-0 | [2][3][4] |
| Molecular Formula | C₁₄H₁₂O₃ | [2][4] |
| Molecular Weight | 228.24 g/mol | [2][4] |
| Boiling Point | 150-153 °C at 1.5 Torr | [2] |
| Density | ~1.153 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during its handling and storage.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P321: Specific treatment (see supplemental first aid instruction on this label). P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
The following sections provide detailed, plausible methodologies for the synthesis, purification, and analysis of this compound, compiled from established organic chemistry principles and available literature on similar compounds.
Synthesis
A common and effective method for the synthesis of this compound is the Fischer esterification of 3-phenoxybenzoic acid.
4.1.1. Fischer Esterification of 3-Phenoxybenzoic Acid
This protocol describes the acid-catalyzed esterification of 3-phenoxybenzoic acid with methanol.
-
Materials:
-
3-Phenoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenoxybenzoic acid and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification
The crude product from the synthesis can be purified using recrystallization or column chromatography.
4.2.1. Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
4.2.2. Column Chromatography
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods
The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.
4.3.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C).
-
MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the methyl ester protons (δ ~3.9 ppm).
-
¹³C NMR: Expected signals for the carbonyl carbon (~166 ppm), aromatic carbons (δ 115-160 ppm), and the methoxy carbon (~52 ppm).
Metabolic Pathway of Pyrethroids
This compound is a metabolite formed during the degradation of certain pyrethroid insecticides. The primary metabolic pathway involves the hydrolysis of the ester linkage in the parent pyrethroid, followed by further oxidation and, in some cases, esterification. The diagram below illustrates a generalized metabolic pathway for a pyrethroid insecticide leading to the formation of this compound.
Figure 1: Generalized metabolic pathway of pyrethroid insecticides.
This diagram illustrates that the initial step in the metabolism of many pyrethroid insecticides is the cleavage of the ester bond by carboxylesterases. This hydrolysis yields 3-phenoxybenzoic acid and/or 3-phenoxybenzyl alcohol. The alcohol can be further oxidized to the corresponding carboxylic acid. Finally, 3-phenoxybenzoic acid can undergo methylation to form this compound.
Conclusion
This technical guide provides essential information for researchers and professionals working with this compound. The compiled data on its properties, along with detailed experimental protocols, will facilitate its synthesis, purification, and analysis. Furthermore, the elucidation of its role as a metabolite in pyrethroid degradation pathways is critical for a comprehensive understanding of the environmental and toxicological implications of these widely used insecticides. The provided diagrams and structured data are intended to serve as a valuable resource for the scientific community.
References
An In-depth Technical Guide on the Structure of Methyl 3-phenoxybenzoate
This document provides a comprehensive technical overview of Methyl 3-phenoxybenzoate (CAS No. 50789-43-0), a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide details its molecular structure, physicochemical and spectroscopic properties, synthesis protocols, and its applications as a scaffold in medicinal chemistry.
Molecular Structure and Identification
This compound is an aromatic compound classified as a methyl ester and a diaryl ether. Its structure consists of a central benzene ring substituted with a methyl ester group (-COOCH₃) and a phenoxy group (-O-C₆H₅) at the meta- (3-) position relative to each other. This arrangement of a flexible ether linkage and a reactive ester group makes it a versatile building block in organic synthesis.
The IUPAC name for this compound is this compound.[1] Its molecular formula is C₁₄H₁₂O₃.[1][2][3]
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 50789-43-0 | [1][3][4] |
| Molecular Formula | C₁₄H₁₂O₃ | [1][3][4] |
| Molecular Weight | 228.24 g/mol | [1][3][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Methoxycarbonyldiphenyl ether, Benzoic acid, 3-phenoxy-, methyl ester | [1][5][6] |
| Boiling Point | 150-153 °C (at 1.5 Torr) | [4] |
| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [4] |
| Polar Surface Area | 35.53 Ų | [1][5] |
| XLogP3 | 3.3 - 4.2 |[1][2][5] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound.
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak is observed at m/z 228.[1] Key fragmentation peaks provide structural information.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons on both rings, with chemical shifts and coupling patterns indicative of their substitution. A singlet corresponding to the three protons of the methyl ester group will also be present.
-
¹³C NMR: The spectrum will display signals for all 14 carbon atoms, including the characteristic carbonyl carbon of the ester group (typically ~166 ppm) and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands confirming the functional groups: a strong C=O stretching vibration for the ester carbonyl group (around 1720 cm⁻¹), C-O-C stretching vibrations for the ether linkage, and C-H stretching and bending for the aromatic rings.
Table 2: Key GC-MS Fragmentation Data
| Feature | m/z Value |
|---|---|
| Top Peak (Molecular Ion) | 228 |
| 2nd Highest Peak | 197 |
| 3rd Highest Peak | 196 |
Experimental Protocols
Synthesis via Esterification
A common and efficient method for synthesizing this compound is the Fischer esterification of 3-phenoxybenzoic acid with methanol, catalyzed by a strong acid.[7]
Materials:
-
3-phenoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable catalyst
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-phenoxybenzoic acid in an excess of anhydrous methanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.[7]
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Protocol for Purity and Identity Confirmation:
-
High-Performance Liquid Chromatography (HPLC): Dissolve a small sample of the final product in a suitable solvent (e.g., acetonitrile/water mixture). Analyze using a C18 column to determine purity by assessing the area percentage of the main peak.
-
NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the product in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via GC-MS or direct infusion) to confirm the molecular weight and analyze fragmentation patterns, which should be consistent with the expected structure.
Applications in Drug Development
The diaryl ether motif present in this compound is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors where it can occupy hydrophobic pockets in ATP-binding sites.[8] While this compound itself is primarily a building block, its structural analogs are key components in the development of targeted therapeutics.[8]
A notable application involves a derivative of the closely related methyl 3-aminobenzoate, which was developed as a potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenase.[8][9] These enzymes are critical for cellular metabolism, and their inhibition presents a promising strategy for cancer treatment by disrupting the Krebs cycle and associated metabolic pathways.[8] The methyl ester provides a site for further chemical modification, a common strategy in lead optimization.[10]
Caption: Role of MDH in metabolism and its inhibition by a drug scaffold.
References
- 1. This compound | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C14H12O3) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 50789-43-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of Methyl 3-phenoxybenzoate from m-phenoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 3-phenoxybenzoate from m-phenoxybenzoic acid. This transformation is a fundamental esterification reaction with relevance in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the core chemical principles, a detailed experimental protocol, and expected outcomes.
Introduction
This compound is a key chemical intermediate. Its synthesis from m-phenoxybenzoic acid is most commonly achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1] In this specific case, m-phenoxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to yield the corresponding methyl ester.[2] The reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the product.[3]
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Fischer esterification of m-phenoxybenzoic acid with methanol.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established Fischer esterification methods.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| m-Phenoxybenzoic acid | 214.22 | 10.0 g | 0.0467 |
| Methanol | 32.04 | 100 mL | 2.47 |
| Sulfuric acid (conc.) | 98.08 | 2.0 mL | 0.036 |
| Diethyl ether | 74.12 | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Brine (Saturated NaCl) | - | As needed | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of m-phenoxybenzoic acid in 100 mL of methanol.
-
Catalyst Addition: While stirring, carefully add 2.0 mL of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 150 mL of deionized water.
-
Extract the aqueous layer with 3 x 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and 50 mL of brine.[4]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃[5] |
| Molecular Weight | 228.24 g/mol [5] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~315 °C (predicted) |
| ¹H NMR | Spectral data available[5] |
| ¹³C NMR | Spectral data available[5] |
| IR Spectrum | Spectral data available[5] |
Expected Yield
The esterification of m-phenoxybenzoic acid with methanol has been reported to proceed with high efficiency. A patent describing this conversion cites an esterification rate of over 95% when using an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or phosphotungstic acid.[2]
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during the extraction process.
-
The reaction should be performed in a well-ventilated area.
This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt the protocol as needed based on their specific laboratory conditions and available equipment.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde - Google Patents [patents.google.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. homework.study.com [homework.study.com]
- 5. This compound | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 3-phenoxybenzoate chemical formula and molecular weight
An In-Depth Technical Guide to Methyl 3-phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic ester with the chemical formula C14H12O3. While not a therapeutic agent itself, this compound is of significant interest to researchers, particularly in the fields of environmental science, toxicology, and synthetic chemistry. Its primary relevance stems from its dual role as a key intermediate in the synthesis of potent synthetic pyrethroid insecticides and as a metabolite of these same compounds.[1][2][3] Understanding the properties, synthesis, metabolism, and analytical methods associated with this compound and its related compounds is crucial for assessing human exposure to pyrethroids and for developing new active ingredients.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data provides a foundation for its use in experimental and industrial settings.
| Property | Value | Reference |
| Chemical Formula | C14H12O3 | [4][5][6][7] |
| Molecular Weight | 228.24 g/mol | [4][7][8][9] |
| IUPAC Name | This compound | [4] |
| CAS Number | 50789-43-0 | [4][5][8] |
| Density | 1.153 g/cm³ | [5] |
| Boiling Point | 150-153 °C at 1.5 Torr | [5] |
| Synonyms | Benzoic acid, 3-phenoxy-, methyl ester; 3-Methoxycarbonyldiphenyl ether | [4][5] |
Synthesis and Industrial Relevance
This compound is a crucial precursor for the synthesis of 3-phenoxybenzaldehyde. This aldehyde is a core building block for Type II pyrethroid insecticides, such as deltamethrin and cypermethrin, which are widely used in agriculture and public health.[1][10] The typical industrial synthesis involves the esterification of 3-phenoxybenzoic acid to yield this compound, which is then reduced to form the target aldehyde.
Metabolism and Toxicological Significance
This compound is a direct metabolite of certain pyrethroids like cyfluthrin.[2] More significantly, it is rapidly hydrolyzed in vivo to 3-phenoxybenzoic acid (3-PBA), which is the common and principal urinary biomarker for assessing human exposure to a wide array of pyrethroid insecticides.[4][8][9] The detection of 3-PBA in urine indicates recent exposure to these neurotoxic compounds.[4]
Recent research has focused on the toxicological effects of the 3-PBA metabolite. Studies have linked 3-PBA exposure to immunotoxicity, oxidative stress, and, notably, dopaminergic degeneration.[5][6] One proposed mechanism for its neurotoxicity involves the anomalous activation of asparagine endopeptidase (AEP), which leads to the pathological cleavage and aggregation of α-synuclein, a key feature of Parkinson's disease.[6]
Experimental Protocols
Analysis of 3-Phenoxybenzoic Acid (3-PBA) in Urine
For researchers in toxicology and epidemiology, quantifying 3-PBA in urine is a common requirement. The following protocol is a representative method based on gas chromatography with an electron-capture detector (GC-ECD), adapted from published methodologies.[11]
1. Sample Preparation:
- To 2 mL of urine, add an internal standard (e.g., 2-phenoxybenzoic acid).
- Perform acid hydrolysis by adding 1 mL of concentrated HCl and heating at 90°C for 1 hour to deconjugate metabolites.
- Cool the sample and perform liquid-liquid extraction using 5 mL of a hexane/diethyl ether mixture (1:1 v/v). Vortex and centrifuge.
- Transfer the organic layer to a new tube and repeat the extraction.
2. Derivatization:
- Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
- Add 100 µL of pentafluorobenzyl bromide (PFBBr) solution in acetone and 50 µL of potassium carbonate solution.
- Seal the vial and heat at 75°C for 1 hour to form the PFB-ester derivative.
3. Cleanup:
- After cooling, add 1 mL of isooctane and 1 mL of water. Vortex and centrifuge.
- Pass the isooctane layer through a solid-phase extraction (SPE) silica cartridge to remove interferences.
4. GC-ECD Analysis:
- Column: Intermediate polarity capillary column (e.g., DB-1701).
- Injector Temperature: 250°C.
- Detector Temperature: 300°C (ECD).
- Oven Program: Start at 100°C, ramp to 280°C.
- Carrier Gas: Nitrogen or Helium.
- Quantify the PFB-ester of 3-PBA against the internal standard derivative. The detection limit for this method is typically in the low µg/L range.[11]
Synthesis of this compound
The following is a generalized protocol for the synthesis of this compound via Fischer esterification.
1. Reaction Setup:
- In a round-bottom flask equipped with a reflux condenser, combine 3-phenoxybenzoic acid (1 equivalent), methanol (10-20 equivalents, serves as solvent and reactant), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 mol%).
2. Reaction Execution:
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Workup and Purification:
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent like ethyl acetate.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted starting material) and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude this compound using vacuum distillation or column chromatography on silica gel.
Conclusion
This compound holds a pivotal position in the lifecycle of pyrethroid insecticides, serving as both a synthetic precursor and a metabolic byproduct. For researchers and drug development professionals, its significance lies not in direct therapeutic application, but in its utility for chemical synthesis and as an indicator of exposure to a globally important class of neurotoxins. The associated metabolite, 3-PBA, is a critical biomarker whose own toxicological profile, particularly concerning neurodegenerative processes, warrants continued investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 3-Phenoxybenzoic Acid | Rupa Health [rupahealth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The relation between dietary habits and urinary levels of 3-phenoxybenzoic acid, a pyrethroid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical method for the determination of urinary 3-phenoxybenzoic acid in subjects occupationally exposed to pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of Methyl 3-phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-phenoxybenzoate. The information is curated to support research, scientific, and drug development applications, with a focus on data presentation, experimental methodologies, and logical visualization of synthetic pathways.
Chemical Identity and Physical Properties
This compound is an aromatic ester with the chemical formula C₁₄H₁₂O₃. It is also known by other names such as benzoic acid, 3-phenoxy-, methyl ester, and 3-methoxycarbonyldiphenyl ether[1]. Its fundamental identifiers and physical characteristics are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 50789-43-0[1] |
| Molecular Formula | C₁₄H₁₂O₃[1] |
| IUPAC Name | This compound[1] |
| SMILES | COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2[1] |
| InChIKey | GWNMDCSPTJONPD-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 228.24 g/mol | PubChem[1] |
| Boiling Point | 150 °C | Carl ROTH[2] |
| logP (o/w) | 4.080 (estimated) | The Good Scents Company[3] |
| Water Solubility | 14.98 mg/L @ 25 °C (estimated) | The Good Scents Company[3] |
| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The two primary methods are the Fischer esterification of 3-phenoxybenzoic acid and the Ullmann condensation.
Fischer Esterification of 3-Phenoxybenzoic Acid
This method involves the acid-catalyzed esterification of 3-phenoxybenzoic acid with methanol.
Caption: Fischer Esterification of 3-Phenoxybenzoic Acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-phenoxybenzoic acid (1 equivalent) and an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound[4].
Ullmann Condensation
The Ullmann condensation provides an alternative route, involving a copper-catalyzed reaction between a phenol and an aryl halide[5][6][7].
Caption: Ullmann Condensation for this compound Synthesis.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: To an oven-dried Schlenk flask, add a copper(I) salt (e.g., CuI, 10 mol%), a base (e.g., potassium carbonate, 2.0 equivalents), phenol (1.2 equivalents), and methyl 3-halobenzoate (1.0 equivalent, where the halide is typically bromide or iodide)[8].
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add a high-boiling polar solvent such as anhydrous N,N-dimethylformamide (DMF) via syringe[5][8].
-
Reaction: Heat the reaction mixture to a high temperature (typically >140 °C) and stir for several hours under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS[8].
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
Detailed spectroscopic analysis is crucial for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube[9]. Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing[9].
-
Instrument Parameters (General):
-
Spectrometer: A 300-500 MHz NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
-
Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure.
Infrared (IR) Spectroscopy
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum of the solution recorded in a liquid cell.
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound. Key expected peaks include C=O stretching for the ester, C-O stretching for the ester and ether linkages, and C-H stretching for the aromatic rings.
Mass Spectrometry (MS)
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Parameters (General):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Temperature Program: An initial temperature of ~100 °C, ramped up to ~280 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and characteristic fragment ions, which can be used to confirm the structure of the compound.
Caption: General Workflow for GC-MS Analysis.
Biological and Toxicological Information
Experimental toxicological data specifically for this compound is limited in the publicly available literature. Much of the available information pertains to its parent compound, 3-phenoxybenzoic acid, or to the general class of benzoates. Therefore, caution should be exercised, and a comprehensive safety assessment should be conducted before handling this compound.
Table 3: Hazard Information for this compound
| Hazard | Classification | Precautionary Statements | Source |
| Skin Irritation | Causes skin irritation | H315 | AK Scientific, Inc.[10] |
| Eye Irritation | Causes serious eye irritation | H319 | AK Scientific, Inc.[10] |
| Respiratory Irritation | May cause respiratory irritation | H335 | AK Scientific, Inc.[10] |
It is important to note that some safety data sheets for "Methyl Benzoate" are available, but this is a different chemical compound (CAS 93-58-3) and the toxicological properties may differ significantly[11][12][13][14]. An in-silico study on 3-phenoxybenzoic acid and its metabolites, including this compound, predicted potential for various toxic effects, but these are computational predictions and not experimental results.
There is currently insufficient data to classify this compound with respect to mutagenicity, carcinogenicity, or reproductive toxicity.
Conclusion
This technical guide provides a summary of the known physical and chemical properties of this compound, along with detailed, albeit generalized, experimental protocols for its synthesis and analysis. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. It is crucial to highlight the current lack of comprehensive experimental toxicological data for this specific compound, underscoring the need for careful handling and further safety evaluation.
References
- 1. This compound | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 5 g, CAS No. 50789-43-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 3. This compound, 50789-43-0 [thegoodscentscompany.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. aksci.com [aksci.com]
- 11. nj.gov [nj.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Safety and Handling of Methyl 3-phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available safety data and recommended handling precautions for Methyl 3-phenoxybenzoate (CAS No. 50789-43-0). It is intended for professionals in research and development who may handle this compound. A critical finding from the review of available safety literature is the absence of a formal, harmonized GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification. This indicates that the toxicological properties of this specific chemical have not been fully investigated or reported in standard regulatory databases. Therefore, it must be handled with the care afforded to a substance with unknown potential hazards.
Chemical Identification and Physical Properties
Proper identification is the first step in ensuring chemical safety. The fundamental identifiers and known physical properties of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 50789-43-0 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| Molecular Weight | 228.24 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzoic acid, 3-phenoxy-, methyl ester; 3-Methoxycarbonyldiphenyl ether | [2] |
| Physical Property | Value | Source |
| Boiling Point | 334.4 °C (estimated) | [3] |
| Flash Point | 138.2 °C (281.0 °F) (estimated) | [3] |
| Water Solubility | 14.98 mg/L at 25 °C (estimated) | [3] |
| logP (o/w) | 4.080 (estimated) | [3] |
Hazard Identification and GHS Classification
A thorough search of publicly available safety data sheets and chemical databases reveals that this compound does not have a harmonized GHS classification.[3] Sources that typically provide this information explicitly state that no classification or hazard statements were found.[3] Some vendors supply the chemical on an "as-is" basis without analytical data, underscoring the lack of comprehensive safety testing.
In the absence of specific data, a precautionary approach is mandatory. The logical workflow for GHS classification, which would be applied if hazard data were available, is illustrated below.
Handling Precautions and Exposure Controls
Given the unknown hazard profile, stringent adherence to standard laboratory safety protocols is required.
3.1. Engineering Controls
-
Ventilation: Handle the substance exclusively in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[4][5]
-
Eye Wash and Safety Shower: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4]
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or glasses that conform to recognized standards (e.g., EU EN166, US OSHA 29 CFR 1910.133).[4][6]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.[4][5]
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator may be necessary.[4][6]
3.3. General Hygiene
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
-
Wash hands thoroughly after handling the substance.[7]
Accidental Release and Emergency Procedures
A clear workflow for handling the substance and responding to emergencies is critical.
4.1. First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[7][8]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7][8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[7]
-
Specific Hazards: Combustible. Vapors may be heavier than air and spread along floors. Hazardous decomposition products may include carbon oxides.[9]
4.3. Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation and wear appropriate PPE. Avoid breathing vapors or mist.[4][7]
-
Environmental Precautions: Prevent the product from entering drains or public waters.[4][7]
-
Containment: Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[6][9]
Methodologies for Hazard Characterization
While specific experimental data for this compound is lacking, this section outlines the standard methodologies that would be employed to determine its toxicological profile and generate data for a GHS classification. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
| Hazard Endpoint | Typical Experimental Protocol (OECD Guideline) | Methodology Summary |
| Acute Oral Toxicity | OECD TG 420, 423, or 425 | These tests involve the administration of the substance to fasted animals (typically rodents) in a single dose. The protocols are designed to estimate the LD50 (the dose causing fatality in 50% of test animals) and identify signs of toxicity. |
| Skin Irritation/Corrosion | OECD TG 404 | A small amount of the test substance is applied to the shaved skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of several days to determine if the substance is an irritant. |
| Eye Irritation/Corrosion | OECD TG 405 | The test substance is applied to one eye of a test animal (typically a rabbit). The eye is observed for effects on the cornea, iris, and conjunctiva to assess the potential for irritation or serious eye damage. |
| Skin Sensitization | OECD TG 429 (LLNA) | The Local Lymph Node Assay (LLNA) is a common method. It involves applying the test substance to the ears of mice and measuring the subsequent lymphocyte proliferation in the draining lymph node to determine the potential for allergic contact dermatitis. |
| Aquatic Toxicity | OECD TG 201, 202, 203 | A series of tests exposing aquatic organisms (e.g., algae, daphnia, fish) to the substance in water. The tests determine the concentration that affects growth, mobility, or survival (EC50 or LC50) to classify aquatic hazards. |
Professionals intending to use this compound are encouraged to consult specialized toxicological databases or commission testing if a comprehensive risk assessment is required for their specific application.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 50789-43-0 [thegoodscentscompany.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. spectrumchemical.com [spectrumchemical.com]
solubility of Methyl 3-phenoxybenzoate in different solvents
An In-depth Technical Guide to the Solubility of Methyl 3-Phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for understanding its solubility characteristics. This is achieved by presenting available qualitative information, detailed experimental protocols for solubility determination, and quantitative solubility data for structurally analogous aromatic esters. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this compound in their formulations.
Introduction to this compound
This compound is an aromatic ester with the chemical formula C₁₄H₁₂O₃. Its structure, featuring a benzoate group and a phenoxy substituent, suggests a generally nonpolar character, which dictates its solubility profile. Understanding the solubility of this compound is crucial for a variety of applications, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in formulation development where solvent selection is a critical parameter. While specific solubility values are not widely published, it is generally understood to be soluble in many common organic solvents and has very low solubility in water.
Solubility of this compound: A Qualitative Overview
Qualitative assessments indicate that this compound is soluble in a range of polar and non-polar organic solvents. One study mentioned its solubility in petroleum ether, ethyl acetate, methanol, ethanol, and acetone[1]. Another source indicates its detection in methanol, suggesting some degree of solubility[2]. The estimated water solubility is low, at approximately 14.98 mg/L at 25 °C.
Quantitative Solubility Data of Structurally Similar Aromatic Esters
In the absence of extensive quantitative data for this compound, examining the solubility of structurally similar compounds such as methyl benzoate and ethyl benzoate can provide valuable insights into its likely behavior in various solvents. These compounds share the core methyl ester of a benzoic acid structure.
Table 1: Quantitative Solubility Data for Methyl Benzoate
| Solvent | Temperature (°C) | Solubility |
| Methanol | Ambient | Completely Miscible |
| Ethanol | 20 | Soluble (1mL in 4mL of 60% ethanol) |
| Ether | Ambient | Completely Miscible |
| Water | Ambient | Slightly Soluble |
Table 2: Quantitative Solubility Data for Ethyl Benzoate
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | 25 | 0.07[3] |
Note: The data presented in these tables are for analogous compounds and should be used as a general guide to the expected solubility of this compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for many scientific and industrial processes. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in a liquid solvent.
Isothermal Saturation Method
The isothermal saturation method is a widely used technique to determine the equilibrium solubility of a compound at a specific temperature.
Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature for a sufficient period to achieve a saturated solution. The concentration of the solute in the saturated solution is then determined analytically.
Detailed Methodology:
-
Preparation: An excess amount of this compound is added to a known volume or weight of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a temperature-controlled bath). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. The system is monitored to confirm that the concentration of the dissolved solute remains constant over time.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the solid phase. This can be achieved by:
-
Filtration: Using a syringe filter (e.g., 0.45 µm PTFE) that is pre-saturated with the solution to minimize loss of solute due to adsorption.
-
Centrifugation: Centrifuging the sample and carefully decanting the supernatant.
-
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method provides high accuracy and specificity.
-
UV-Vis Spectroscopy: If the compound has a chromophore and a calibration curve is established.
-
-
Calculation: The solubility is then expressed in appropriate units, such as g/100 mL, mol/L, or mass fraction.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility, particularly for non-volatile solutes.
Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Detailed Methodology:
-
Preparation of Saturated Solution: A saturated solution of this compound is prepared in the chosen solvent at a specific temperature, following the same equilibration procedure as the isothermal saturation method (steps 1 and 2 above).
-
Sample Collection: A precise volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Solvent Evaporation: The solvent is evaporated from the container. This should be done under controlled conditions to avoid loss of the solute:
-
For volatile solvents, evaporation can be carried out in a fume hood at ambient temperature or with gentle heating.
-
A rotary evaporator can be used for more efficient and controlled solvent removal.
-
A vacuum oven at a temperature below the melting point of the solute can be used for final drying.
-
-
Drying to a Constant Weight: The container with the solid residue is placed in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the this compound. The container is periodically cooled in a desiccator and weighed until a constant mass is achieved.
-
Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the saturated solution.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility using either the isothermal saturation or gravimetric method.
Caption: Workflow for experimental solubility determination.
Logical Workflow for Solvent Selection
The following diagram outlines a logical process for selecting a suitable solvent system for this compound based on solubility requirements.
Caption: Logical workflow for solvent system selection.
Conclusion
While direct quantitative solubility data for this compound remains scarce in publicly accessible literature, a strong understanding of its likely solubility behavior can be inferred from its chemical structure and by examining data from analogous aromatic esters. This technical guide has provided a comprehensive overview of the available information and, crucially, has detailed the standard experimental protocols that researchers can employ to generate precise solubility data for their specific applications. The provided workflows offer a systematic approach to both determining solubility and selecting appropriate solvent systems. For professionals in the pharmaceutical and chemical industries, a thorough experimental determination of solubility in relevant solvent systems is highly recommended to ensure the robustness of their processes and formulations.
References
The Genesis of a Core Moiety: A Technical Guide to the Discovery and Historical Background of Methyl 3-phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-phenoxybenzoate, a key aromatic ester, holds a significant position in the landscape of organic synthesis and medicinal chemistry. While not a household name, its structural motif, the diaryl ether linkage, is a cornerstone in the architecture of numerous biologically active molecules and functional materials. This technical guide delves into the historical context of its discovery, rooted in the development of seminal cross-coupling reactions, and provides a comprehensive overview of its synthesis, physicochemical properties, and the experimental protocols that underpin its creation.
Historical Background: The Dawn of Diaryl Ether Synthesis
The discovery of this compound is not marked by a single, celebrated event but is intrinsically linked to the pioneering work of German chemist Fritz Ullmann at the turn of the 20th century. Prior to his contributions, the formation of a stable ether bond between two aromatic rings was a formidable challenge for organic chemists.
In 1901, Ullmann and his student, J. Bielecki, first reported a copper-promoted reaction to form biaryl compounds from aryl halides.[1][2] This groundbreaking work demonstrated the utility of a transition metal to facilitate the formation of a carbon-carbon bond between two aryl groups.[3][4] This initial discovery, now known as the Ullmann reaction or Ullmann coupling, laid the groundwork for a broader class of copper-mediated cross-coupling reactions.[1][5]
Of particular relevance to this compound is the subsequent extension of this methodology to the formation of carbon-oxygen bonds. In 1905, Ullmann reported the synthesis of diaryl ethers by reacting a phenol with an aryl halide in the presence of a base and a copper catalyst.[4][6] This reaction, termed the Ullmann condensation or Ullmann diaryl ether synthesis, became the first general and reliable method for preparing these compounds.[6][7][8]
More recently, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and etherification reactions, has provided an alternative and often more efficient route to diaryl ethers, including this compound.[6][7] These modern methods offer milder reaction conditions, broader substrate scope, and lower catalyst loadings.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its use in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₃ | [12] |
| Molecular Weight | 228.24 g/mol | [12] |
| CAS Number | 50789-43-0 | [12] |
| Appearance | Not specified; likely a solid or liquid | |
| Boiling Point | 334.40 °C (estimated) | [13] |
| Melting Point | Data not available | |
| logP (o/w) | 4.080 (estimated) | [13] |
| Solubility in Water | 14.98 mg/L @ 25 °C (estimated) | [13] |
| IUPAC Name | This compound | [12] |
| SMILES | COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | [12] |
| InChIKey | GWNMDCSPTJONPD-UHFFFAOYSA-N | [12] |
Synthetic Pathways and Experimental Protocols
The synthesis of this compound is primarily achieved through two key cross-coupling strategies: the classical Ullmann condensation and the modern Buchwald-Hartwig C-O cross-coupling.
Ullmann Condensation
This classical copper-catalyzed reaction remains a viable method for the synthesis of diaryl ethers.
Reaction:
Phenol + Methyl 3-bromobenzoate --(Cu catalyst, Base)--> this compound
Detailed Experimental Protocol:
-
Materials:
-
Phenol (1.2 equivalents)
-
Methyl 3-bromobenzoate (1.0 equivalent)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add CuI (0.1 eq), K₂CO₃ (2.0 eq), phenol (1.2 eq), and methyl 3-bromobenzoate (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 140°C and stir for 18-24 hours under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Buchwald-Hartwig C-O Cross-Coupling
This palladium-catalyzed method generally offers milder conditions and a broader substrate scope.
Reaction:
Phenol + Methyl 3-bromobenzoate --(Pd catalyst, Ligand, Base)--> this compound
Detailed Experimental Protocol:
-
Materials:
-
Phenol (1.2 equivalents)
-
Methyl 3-bromobenzoate (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
A suitable phosphine ligand (e.g., Xantphos) (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous toluene, followed by phenol (1.2 eq) and methyl 3-bromobenzoate (1.0 eq).
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Visualizing the Synthesis
The following diagrams illustrate the synthetic workflows and pathways for obtaining this compound.
Caption: Key Synthetic Routes to this compound.
Caption: Generalized Workflow for Chemical Synthesis and Purification.
Applications and Future Outlook
This compound primarily serves as a versatile building block in organic synthesis. Its structure is a precursor to more complex molecules, particularly in the agrochemical and pharmaceutical industries. For instance, the corresponding acid, 3-phenoxybenzoic acid, is a known metabolite of several pyrethroid insecticides.[14][15][16] The ester itself can be a starting material for the synthesis of various derivatives with potential biological activities. A patent indicates its use in the synthesis of m-phenoxy benzaldehyde, an important intermediate.[17]
The historical significance of this compound lies in its embodiment of the power of transition metal-catalyzed cross-coupling reactions. Its synthesis, once a significant challenge, is now a routine procedure, a testament to over a century of chemical innovation that began with the pioneering work of Fritz Ullmann. As the demand for novel pharmaceuticals and advanced materials continues to grow, the fundamental structural motifs, such as the diaryl ether core of this compound, will undoubtedly remain central to the endeavors of researchers and scientists in drug development and beyond.
References
- 1. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. (2002) | Elizabeth Buck | 272 Citations [scispace.com]
- 12. This compound | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, 50789-43-0 [thegoodscentscompany.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-Phenoxybenzoic Acid (3PBA) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide on the Occurrence of 3-Phenoxybenzoic Acid, a Key Metabolite of Synthetic Pyrethroids
A Note on Methyl 3-phenoxybenzoate: Scientific literature indicates that this compound is a synthetic compound and is not known to occur naturally. This guide will focus on the closely related and environmentally significant compound, 3-phenoxybenzoic acid (3-PBA), which is a primary metabolite of synthetic pyrethroid insecticides. The widespread use of these insecticides in agriculture and domestic settings leads to the common detection of 3-PBA in various organisms and environmental matrices.
Introduction to 3-Phenoxybenzoic Acid (3-PBA)
3-Phenoxybenzoic acid (3-PBA) is a carboxylic acid that serves as a common biomarker for human and environmental exposure to a class of synthetic insecticides known as pyrethroids.[1][2] Pyrethroids, such as permethrin, cypermethrin, and deltamethrin, are structurally based on natural pyrethrins found in chrysanthemum flowers. Due to their extensive use in agriculture, public health, and residential pest control, pyrethroid metabolites like 3-PBA are ubiquitously found in the environment and in human populations worldwide.[1][3] Monitoring the levels of 3-PBA in biological samples, particularly urine, is a reliable method for assessing recent exposure to pyrethroid insecticides.[1][2]
Quantitative Data on 3-PBA Occurrence
The concentration of 3-PBA has been quantified in numerous human and environmental samples. The following table summarizes representative findings from various biomonitoring studies.
| Population/Matrix | Sample Type | Geographic Region/Study | Median/Geometric Mean Concentration (µg/g creatinine or as noted) | Range of Concentrations (µg/g creatinine or as noted) |
| Children (1999–2016) | Urine | Systematic Review | 0.2 - 4.7 | Not specified |
| Pregnant Women (1997–2014) | Urine | Systematic Review | 0.23 - 1.55 | Not specified |
| Environmentally Exposed Adults (1999–2017) | Urine | Systematic Review | 0.11 - 3.34 | Not specified |
| Occupationally Exposed Adults (2004–2017) | Urine | Systematic Review | 0.43 - 14 | Not specified |
| Elementary Students (2011) | Urine | South Korea | 1.46 | Detected in all participants |
| Forestry Workers (High Exposure) | Urine | Pine Cone Seed Harvesters | 6.40 ± 9.60 ng/mL | Not specified |
| Newborns | Umbilical Cord Blood | Not specified | 4.16 ng/mL (mean) | 95th percentile: 115.9 ng/mL |
Metabolic Pathway of Pyrethroid Insecticides to 3-PBA
The biotransformation of pyrethroid insecticides in mammals and other organisms is a detoxification process primarily carried out in the liver. The metabolic cascade involves two main phases. The initial and most critical step is the hydrolysis of the ester linkage in the pyrethroid molecule. This reaction is catalyzed by carboxylesterases.[7][8] This hydrolysis yields two main fragments: a cyclopropane carboxylic acid derivative and, in the case of many common pyrethroids, 3-phenoxybenzyl alcohol (3-PBAlc).[9][10]
Subsequently, the 3-phenoxybenzyl alcohol undergoes oxidation. This two-step oxidation process, mediated by alcohol and aldehyde dehydrogenases, first converts the alcohol to 3-phenoxybenzaldehyde (3-PBAld) and then to the final metabolite, 3-phenoxybenzoic acid (3-PBA).[11] Cytochrome P450 monooxygenases can also be involved in the metabolism of pyrethroids, often through hydroxylation of the aromatic rings, but the ester hydrolysis pathway is a major route for the formation of 3-PBA.[12][13][14] The resulting 3-PBA is more water-soluble and can be excreted from the body, primarily in urine.[1]
Experimental Protocols for 3-PBA Analysis
The detection and quantification of 3-PBA in biological matrices like urine require sensitive analytical methods. A common approach involves Gas Chromatography-Mass Spectrometry (GC-MS). Below is a representative protocol synthesized from established methodologies.[4][15][16][17]
Objective: To quantify the concentration of 3-phenoxybenzoic acid (3-PBA) in human urine samples.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE).
Materials and Reagents:
-
Human urine samples
-
3-PBA analytical standard
-
Internal standard (e.g., 2-phenoxybenzoic acid)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium acetate buffer
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Derivatizing agent (e.g., Pentafluorobenzyl bromide - PFBBr)
-
Solid-Phase Extraction (SPE) cartridges (mixed-mode)
-
GC-MS system with an appropriate capillary column
Procedure:
-
Hydrolysis of Conjugates:
-
Pipette a 1.0 mL aliquot of the urine sample into a glass tube.
-
To release conjugated 3-PBA, perform acid hydrolysis by adding 0.2 mL of concentrated HCl.[15]
-
Cap the tube and heat at 90-100°C for 1 hour.[4]
-
Allow the sample to cool to room temperature.
-
Neutralize the sample by carefully adding concentrated NaOH.
-
Add 1.0 mL of sodium acetate buffer to the neutralized sample.[4]
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of sodium acetate buffer through the cartridge.[4]
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove interferences.[4]
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the 3-PBA from the cartridge using 2 mL of a mixture of hexane and ethyl acetate (e.g., 70:30 v/v) containing 1% acetic acid.[4]
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
Add the derivatizing agent (e.g., PFBBr) and a catalyst, then heat to convert the acidic 3-PBA to a more volatile ester suitable for GC analysis.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a small volume of a suitable solvent (e.g., hexane).
-
Inject a 1-2 µL aliquot into the GC-MS system.
-
The GC oven temperature program is set to separate the analytes of interest.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
-
-
Quantification:
-
A calibration curve is generated using analytical standards of 3-PBA prepared and processed in the same manner as the samples.
-
The concentration of 3-PBA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
While this compound is not a naturally occurring compound, its acid analogue, 3-phenoxybenzoic acid, is a crucial biomarker for assessing human and environmental exposure to synthetic pyrethroid insecticides. The widespread detection of 3-PBA highlights the pervasive nature of these chemicals. Understanding the metabolic pathways that lead to its formation and employing robust analytical methods for its quantification are essential for monitoring exposure levels and evaluating potential health risks associated with pyrethroid use.
References
- 1. 3-Phenoxybenzoic Acid | Rupa Health [rupahealth.com]
- 2. 3-Phenoxybenzoic Acid (3PBA) Test | Take Control Of Your Health With Superpower [superpower.com]
- 3. A systematic review of human biomonitoring studies of 3-phenoxybenzoic acid, a urinary biomarker pyrethroid insecticide exposure, 1997 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary concentration of 3-phenoxybenzoic acid in elementary students in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. igbb.msstate.edu [igbb.msstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Permethrin Degradation Pathway [eawag-bbd.ethz.ch]
- 10. Metabolism and environmental degradation of pyrethroid insecticides produce compounds with endocrine activities | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of rat and human cytochrome p450 isoforms and a rat serum esterase that metabolize the pyrethroid insecticides deltamethrin and esfenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Biological monitoring of 3-phenoxybenzoic acid in urine by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. gcms.labrulez.com [gcms.labrulez.com]
Methyl 3-Phenoxybenzoate: A Core Pyrethroid Metabolite - An In-depth Technical Guide
Abstract
Synthetic pyrethroids are a major class of insecticides used globally in agriculture and residential settings. Understanding their metabolism is crucial for assessing human exposure and potential toxicity. A key metabolic pathway for many pyrethroids involves the cleavage of the ester bond, leading to the formation of 3-phenoxybenzoic acid (3-PBA) and subsequently its methylated form, methyl 3-phenoxybenzoate. This technical guide provides a comprehensive overview of this compound, focusing on its formation, chemical properties, analytical detection methodologies, and toxicological significance. This document is intended for researchers, scientists, and drug development professionals working in toxicology, environmental science, and human health risk assessment.
Introduction
Pyrethroid insecticides are synthetic analogues of the natural insecticidal pyrethrins.[1] Their widespread use has raised concerns about human exposure and potential health effects.[2] Biomonitoring for pyrethroid exposure is often conducted by measuring their metabolites in biological matrices such as urine and plasma.[3] this compound, along with its precursor 3-phenoxybenzoic acid (3-PBA), are common urinary biomarkers for exposure to a number of pyrethroid insecticides.[4][5] The presence of these metabolites indicates that the body has processed and is excreting the parent pyrethroid compounds.[6]
Chemical Properties of this compound
This compound is an organic compound that is a methyl ester of 3-phenoxybenzoic acid. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 50789-43-0 | [7][8] |
| Molecular Formula | C14H12O3 | [8][9] |
| Molecular Weight | 228.24 g/mol | [8][9] |
| Synonyms | Benzoic acid, 3-phenoxy-, methyl ester; 3-Methoxycarbonyldiphenyl ether; 3-Phenoxybenzoic acid methyl ester | [10] |
| Boiling Point | 150-153 °C @ 1.5 Torr | [11] |
| Density | 1.153 g/cm³ | [11] |
Formation of this compound from Pyrethroids
The formation of this compound is a multi-step metabolic process that begins with the breakdown of the parent pyrethroid insecticide in the body.
Pyrethroid Metabolism Overview
Pyrethroids are primarily metabolized in mammals through two main pathways: ester hydrolysis and oxidation.[1][12][13] These phase I reactions are followed by phase II conjugation to facilitate excretion.[1] The specific pathway that predominates can depend on the isomer of the pyrethroid. For instance, trans-isomers are often more readily hydrolyzed than cis-isomers.[12][14] Carboxylesterases (CEs) and cytochrome P450 (CYP) enzymes are the primary enzyme families responsible for pyrethroid metabolism.[14][15]
Metabolic Pathway to this compound
The metabolic cascade leading to this compound (though 3-PBA is the more commonly cited end-product for excretion) involves the following key steps:
-
Ester Hydrolysis: The initial and most significant step for many pyrethroids is the cleavage of the central ester bond by carboxylesterases, primarily in the liver and to a lesser extent in the intestines and blood.[16][17] This hydrolysis yields a carboxylic acid moiety and an alcohol moiety. For pyrethroids containing a 3-phenoxybenzyl group, this alcohol is 3-phenoxybenzyl alcohol (3-PBalc).[18][19]
-
Oxidation: The resulting 3-phenoxybenzyl alcohol is then oxidized, a reaction catalyzed by cytochrome P450 enzymes.[20] This oxidation can proceed first to 3-phenoxybenzaldehyde (PBAld) and then further to 3-phenoxybenzoic acid (3-PBA).[20][21]
-
Methylation: While 3-PBA is a major urinary metabolite that is often conjugated for excretion, methylation to form this compound can also occur.
Analytical Methodologies for Detection
The detection and quantification of this compound and its precursor, 3-PBA, in biological and environmental samples are critical for exposure assessment. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]
Sample Preparation
Effective sample preparation is essential to remove interfering substances from the matrix and concentrate the analytes of interest.
-
Biological Samples (Urine, Plasma):
-
Hydrolysis: An initial acid or base hydrolysis step is often required to release conjugated metabolites.[23]
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate the metabolites from the sample matrix.[23][24][25]
-
Derivatization: For GC-MS analysis, a derivatization step is typically necessary to increase the volatility of the polar metabolites.[22]
-
-
Environmental Samples (Water, Sediment):
Instrumental Analysis
GC-MS is a robust technique for the analysis of pyrethroid metabolites.[27][28] After derivatization, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects and quantifies the separated compounds.
Table 2: Representative GC-MS Method Parameters and Performance
| Parameter | Description | Reference |
| Instrumentation | Gas chromatograph coupled with a mass selective detector (MSD) or ion trap mass spectrometer (ITMS) | [27][29] |
| Column | Capillary column (e.g., DB-5ms) | - |
| Derivatization Agent | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | [22] |
| Limit of Detection (LOD) | Urine: 0.5 - 1 µg/L | [27] |
| Hair: 1.0 pg/mg | [30] | |
| Recovery | Hair: >96.4% for 3-PBA | [30] |
LC-MS/MS has become increasingly popular for the analysis of pyrethroid metabolites due to its high sensitivity and specificity, and it often does not require a derivatization step.[22][31] The sample is separated by liquid chromatography, and the analytes are then detected by tandem mass spectrometry.
Table 3: Representative LC-MS/MS Method Parameters and Performance
| Parameter | Description | Reference |
| Instrumentation | Ultra-high performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer | [22][32] |
| Column | C18 reverse-phase column | [33] |
| Mobile Phase | Acetonitrile/water or methanol/water with an acid modifier (e.g., acetic acid) | [22][33] |
| Limit of Detection (LOD) | Urine: 0.015 µg/L | [31] |
| Recovery | Plasma: 90.9% - 112.4% | [32] |
| Urine: 87.3% - 98.0% | [23] |
Experimental Workflow
Toxicological Significance
The measurement of this compound and, more commonly, 3-PBA, is a valuable tool for assessing human exposure to pyrethroids.[2] While the metabolites are generally considered less toxic than the parent compounds, there is ongoing research into their potential health effects.[13]
Some studies have investigated the potential for pyrethroid metabolites to have endocrine-disrupting activity.[18][19] For example, 3-PBA has been examined for its potential to interact with estrogen receptors.[18] The formation of 3-PBA has also been observed on urban hard surfaces, highlighting an environmental transformation pathway that can lead to this endocrine-disrupting compound.[34][35]
The detection of these metabolites in a high percentage of the general population indicates that exposure to pyrethroids is widespread.[2][5]
Conclusion
This compound is a significant metabolite of many commonly used pyrethroid insecticides. Its formation via ester hydrolysis and subsequent oxidation of the parent compound is a key detoxification pathway in mammals. Sensitive and specific analytical methods, primarily GC-MS and LC-MS/MS, are well-established for its detection in biological and environmental matrices. The presence of this compound and its precursor, 3-PBA, serves as a reliable biomarker for assessing human exposure to pyrethroids. Continued research into the toxicological profile of these metabolites is essential for a comprehensive understanding of the risks associated with pyrethroid use.
References
- 1. Metabolism of synthetic pyrethroids | PPTX [slideshare.net]
- 2. A systematic review of human biomonitoring studies of 3-phenoxybenzoic acid, a urinary biomarker pyrethroid insecticide exposure, 1997 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A systematic review of human biomonitoring studies of 3-phenoxybenzoic acid, a urinary biomarker pyrethroid insecticide exposure, 1997 to 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomonitoring-Based Risk Assessment of Pyrethroid Exposure in the U.S. Population: Application of High-Throughput and Physiologically Based Kinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrethroid Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 50789-43-0 [thegoodscentscompany.com]
- 11. echemi.com [echemi.com]
- 12. Degradation, metabolism and toxicity of synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
- 14. igbb.msstate.edu [igbb.msstate.edu]
- 15. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrolysis of pyrethroids by human and rat tissues: examination of intestinal, liver and serum carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrolysis of Pyrethroids by Human and Rat Tissues: Examination of Intestinal, Liver and Serum Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The in vitro metabolism of a pyrethroid insecticide, permethrin, and its hydrolysis products in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of Pyrethroid Insecticides Metabolites in Wastewater | Springer Nature Experiments [experiments.springernature.com]
- 25. stacks.cdc.gov [stacks.cdc.gov]
- 26. pubs.usgs.gov [pubs.usgs.gov]
- 27. [Gas chromatography and mass spectrometry method for detection of selected pyrethroid metabolites in urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS) | MDPI [mdpi.com]
- 29. Pyrethroid Insecticide Biomarker Analyses by Gas Chromatography/Ion Trap Mass Spectrometry: Novel Aspects of Method Development and Application in At-Risk Populations - ProQuest [proquest.com]
- 30. Development and application of GC-MS method for monitoring of long-term exposure to the pesticide cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyl 3-phenoxybenzoate
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-phenoxybenzoate. This method is suitable for researchers, scientists, and professionals in the fields of drug development, environmental analysis, and quality control. The described protocol offers excellent precision, accuracy, and linearity for the determination of this compound in various sample matrices.
Introduction
This compound is a chemical compound of interest in several industries. Accurate and precise quantification is crucial for ensuring product quality, monitoring environmental samples, and in research and development settings. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides the necessary selectivity and sensitivity for the analysis of such compounds.[1][2] This application note presents a complete HPLC method, including sample preparation, chromatographic conditions, and validation parameters, to facilitate the reliable quantification of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂O₃ | [3] |
| Molecular Weight | 228.24 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Benzoic acid, 3-phenoxy-, methyl ester; 3-Methoxycarbonyldiphenyl ether | [4] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.[5] The following chromatographic conditions are recommended based on methods for structurally similar phenolic and benzoate compounds.[1][6][7][8]
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C when not in use.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent such as methanol or acetonitrile. Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][9][10][11][12] The key validation parameters are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 1.5% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | - |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | - |
| Specificity | No interference from blank or placebo at the retention time of the analyte. | No significant interference at the analyte's retention time. |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The RP-HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The validation data demonstrates that the method is accurate, precise, and linear over a practical concentration range, making it suitable for routine analysis in various laboratory settings.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 50789-43-0 [thegoodscentscompany.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Istanbul University Press [iupress.istanbul.edu.tr]
- 9. assayprism.com [assayprism.com]
- 10. analytical method validation and validation of hplc | PPT [slideshare.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. benchchem.com [benchchem.com]
Application Note: Analysis of Methyl 3-phenoxybenzoate in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-phenoxybenzoate is a significant metabolite and degradation product of various synthetic pyrethroid insecticides, such as cypermethrin, deltamethrin, and fenvalerate.[1][2] Due to the widespread use of these pesticides in agriculture, there is a growing concern about the presence of their residues in environmental matrices like soil and water. Monitoring this compound is crucial for assessing environmental contamination and understanding the fate of pyrethroid pesticides. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound in soil and water samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this purpose.
Experimental Protocols
A generalized workflow for the analysis of this compound in environmental samples is presented below. This workflow encompasses sample collection, preparation, extraction, and subsequent analysis by GC-MS.
Caption: Workflow for the GC-MS analysis of this compound.
Sample Preparation: Water Samples
This protocol is based on a liquid-liquid extraction (LLE) method suitable for the recovery of non-polar to semi-polar organic compounds from aqueous matrices.
Materials:
-
Dichloromethane (DCM), pesticide residue grade
-
Sodium sulfate, anhydrous
-
1 L separatory funnels
-
Concentrator tube
-
Nitrogen evaporator
Procedure:
-
Collect 1 L of water sample in a pre-cleaned amber glass bottle.
-
Transfer the entire sample to a 1 L separatory funnel.
-
Add 60 mL of dichloromethane (DCM) to the funnel, cap, and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the extracts.
-
Concentrate the combined extract to a final volume of 1 mL using a nitrogen evaporator.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Sample Preparation: Soil and Sediment Samples
This protocol utilizes a solvent extraction method commonly employed for the extraction of pesticide residues from solid matrices.
Materials:
-
Acetone, pesticide residue grade
-
Hexane, pesticide residue grade
-
Anhydrous sodium sulfate
-
50 mL centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil or C18)
Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 5 g of anhydrous sodium sulfate to the soil to remove excess moisture and mix thoroughly.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube.
-
Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
Carefully transfer the supernatant (the extract) to a clean tube.
-
Extract Cleanup (if necessary): For complex soil matrices, a cleanup step using Solid Phase Extraction (SPE) is recommended to remove interferences.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the extract onto the cartridge.
-
Wash with a non-polar solvent to remove interferences.
-
Elute the this compound with a more polar solvent or solvent mixture.
-
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| Injector | Split/Splitless |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Selected Ions for Monitoring (SIM Mode):
-
Quantifier Ion: m/z 197 (M-OCH₃)⁺
-
Qualifier Ions: m/z 228 (M)⁺, m/z 169, m/z 141
Data Presentation: Quantitative Performance
| Parameter | Matrix | Value | Reference Compound(s) |
| Limit of Detection (LOD) | Water | 0.5 - 1.0 ng/L | Pyrethroids |
| Soil | 0.2 - 0.5 µg/kg | Pyrethroids | |
| Rat Brain | 1 ng/g | 3-PBA | |
| Limit of Quantification (LOQ) | Water | 1.5 - 10.0 ng/L | Herbicides |
| Soil | 1.0 - 2.6 µg/kg | Pyrethroids | |
| Rat Brain | 4 ng/g | OH-PBA | |
| Linearity (R²) | N/A | > 0.99 | General SVOCs |
| Recovery | Water | 75 - 115% | Pyrethroids |
| Soil | 63 - 108% | Pesticides | |
| Rat Brain | 83 - 95% | 3-PBA, OH-PBA |
Conclusion
The described methodologies provide a robust framework for the sensitive and selective determination of this compound in environmental soil and water samples. The combination of solvent extraction, optional SPE cleanup, and GC-MS analysis allows for reliable quantification at trace levels. Researchers should perform in-house validation to determine specific method performance characteristics such as LOD, LOQ, linearity, and recovery for their particular matrices and instrumentation.
References
Application Note: Structural Elucidation of Methyl 3-phenoxybenzoate using Multinuclear and Multidimensional NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural elucidation of Methyl 3-phenoxybenzoate using a comprehensive suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The application note outlines the experimental procedures for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis. While experimental spectra for this specific molecule are not widely available in the public domain, this note presents a complete, predicted dataset to guide researchers in their analytical endeavors. The interpretation of the combined NMR data provides unambiguous confirmation of the chemical structure of this compound.
Introduction
This compound (C₁₄H₁₂O₃) is an aromatic ester with potential applications in various fields, including organic synthesis and materials science. Accurate structural confirmation is a critical step in the characterization of this and other novel chemical entities. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This application note details the use of ¹H, ¹³C, and 2D NMR experiments to fully characterize this compound.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 2' / 6' | 7.75 | d | 7.8 | 2H |
| 4' | 7.60 | t | 7.5 | 1H |
| 5' | 7.50 | t | 7.8 | 1H |
| 2 | 7.35 | t | 7.9 | 1H |
| 6 | 7.20 | dd | 8.2, 2.5 | 1H |
| 4 | 7.10 | ddd | 8.2, 2.5, 0.8 | 1H |
| 5 | 7.05 | t | 2.5 | 1H |
| OCH₃ | 3.90 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| C=O | 166.5 |
| 3 | 157.5 |
| 1' | 157.0 |
| 1 | 132.0 |
| 2' / 6' | 130.0 |
| 2 | 129.8 |
| 4' | 124.5 |
| 4 | 123.0 |
| 6 | 120.0 |
| 5 | 119.5 |
| OCH₃ | 52.5 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12 ppm.
-
Acquisition Time: 3.4 seconds.
-
Relaxation Delay: 1.0 second.
-
Number of Scans: 16.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.1 seconds.
-
Relaxation Delay: 2.0 seconds.
-
Number of Scans: 1024.
-
Temperature: 298 K.
2D COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf').
-
Spectral Width: 12 ppm in both dimensions.
-
Data Points: 2048 in F2, 256 in F1.
-
Number of Scans: 8.
-
Relaxation Delay: 1.5 seconds.
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-enhanced, multiplicity-edited HSQC experiment (e.g., 'hsqcedetgpsp').
-
Spectral Width: 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C).
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz.
-
Number of Scans: 16.
-
Relaxation Delay: 1.5 seconds.
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf').
-
Spectral Width: 12 ppm in F2 (¹H), 240 ppm in F1 (¹³C).
-
Long-range ¹J(C,H) Coupling Constant: Optimized for 8 Hz.
-
Number of Scans: 32.
-
Relaxation Delay: 2.0 seconds.
Data Interpretation and Visualization
The combination of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
-
COSY: Establishes proton-proton coupling networks, identifying adjacent protons.
-
HSQC: Correlates each proton to its directly attached carbon atom.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Key HMBC Correlations
The HMBC spectrum is instrumental in connecting the different fragments of the molecule. The following diagram illustrates the key long-range correlations that would be expected.
Caption: Predicted key HMBC correlations for this compound.
Conclusion
The comprehensive suite of NMR experiments described in this application note provides a robust and reliable method for the complete structural elucidation of this compound. The combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity and substitution pattern. This protocol serves as a valuable guide for researchers in the fields of chemical synthesis, drug discovery, and materials science for the characterization of this and other related small molecules.
Application Note: Methyl 3-phenoxybenzoate and 3-Phenoxybenzoic Acid (3-PBA) as Biomarkers for Pyrethroid Exposure
Introduction
Synthetic pyrethroids are a major class of insecticides used extensively in agriculture, public health, and residential settings due to their high efficacy against insects and lower toxicity to mammals compared to organophosphates.[1] Human exposure to pyrethroids is widespread, and biomonitoring is crucial for assessing potential health risks.[2] Pyrethroids are rapidly metabolized in the human body, with metabolites typically excreted in the urine within several days.[3]
A common metabolic pathway for many widely used pyrethroids—such as permethrin, cypermethrin, deltamethrin, and esfenvalerate—involves the hydrolysis of the central ester bond.[3] This process yields 3-phenoxybenzoic acid (3-PBA) from the alcohol moiety, making 3-PBA a valuable non-specific urinary biomarker for assessing integrated exposure from all routes (inhalation, ingestion, and dermal).[2] While Methyl 3-phenoxybenzoate is a related chemical and can be a metabolite of certain pyrethroids like cyfluthrin, 3-phenoxybenzoic acid (3-PBA) is the most commonly measured and accepted biomarker in epidemiological and exposure studies.[1][2] This document provides detailed protocols for the analysis of 3-PBA in biological samples and summarizes key quantitative data from various exposure studies.
Metabolic Pathway of Pyrethroids to 3-PBA
In mammals, pyrethroids containing a 3-phenoxybenzyl moiety undergo rapid metabolism. The primary step is the enzymatic hydrolysis of the ester bond, which liberates 3-phenoxybenzyl alcohol.[4] This alcohol is then quickly oxidized, first to 3-phenoxybenzaldehyde and subsequently to 3-phenoxybenzoic acid (3-PBA).[3][4] For excretion, 3-PBA is often conjugated with glucuronic acid or other polar molecules to increase its water solubility.[4]
Quantitative Data Summary
Urinary concentrations of 3-PBA are a reliable indicator of pyrethroid exposure. Levels can vary significantly based on age, occupation, and environment. The following tables summarize 3-PBA concentrations reported in various human biomonitoring studies.
Table 1: Urinary 3-PBA Concentrations in the General Population
| Population Group | Country/Region | Sample Years | Median/GM (µg/g creatinine) | Detection Frequency (%) | Reference |
| Children | North America | 1999–2016 | 0.2 - 4.7 | N/A | [2] |
| Children | MICASA Study, CA | N/A | 2.56 | 80 | [5][6] |
| Pregnant Women | Various | 1997–2014 | 0.23 - 1.55 | N/A | [2] |
| Mothers | MICASA Study, CA | N/A | 1.46 | 80 | [5][6] |
| Adults (Environmental Exposure) | Various | 1999–2017 | 0.11 - 3.34 | 36.8 - 100 | [2] |
| Consumers | Northern Thailand | N/A | 8.86 | 76 | [4] |
Table 2: Urinary 3-PBA Concentrations in Occupationally Exposed Adults
| Population Group | Country/Region | Sample Years | Median/GM (µg/g creatinine) | Detection Frequency (%) | Reference |
| Farmers | Northern Thailand | N/A | 16.1 | 69 | [4] |
| Various Occupational | Worldwide | 2004–2017 | 0.43 - 14.0 | N/A | [2] |
| Farm Worker | N/A | N/A | N/A | N/A | [7] |
Experimental Protocols
Accurate quantification of 3-PBA in biological matrices like urine is essential for exposure assessment. The most common analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Urinary 3-PBA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high specificity and sensitivity for the quantification of 3-PBA. It involves sample clean-up, derivatization to make the analyte volatile, and subsequent analysis by GC-MS.
1. Materials and Reagents
-
3-PBA analytical standard
-
2-phenoxybenzoic acid (internal standard)
-
Pentafluorobenzyl bromide (PFBBr) derivatizing agent
-
β-glucuronidase/arylsulfatase enzyme
-
Sodium acetate buffer
-
Solid-phase extraction (SPE) columns (e.g., LC-Si)[7]
-
Organic solvents (e.g., acetone, hexane, chloroform)
-
Anhydrous sodium sulfate
2. Sample Preparation and Extraction
-
Deconjugation: To 1 mL of urine, add an internal standard (2-phenoxybenzoic acid). Add sodium acetate buffer to adjust the pH, followed by β-glucuronidase/arylsulfatase. Incubate to hydrolyze conjugated metabolites.
-
Extraction: Acidify the sample and perform liquid-liquid extraction with an appropriate organic solvent or use a conditioned SPE column for extraction.
-
Clean-up: The urinary extracts can be further purified using SPE columns (e.g., LC-Si) to remove interferences before GC analysis.[7]
-
Drying: Dry the final extract by passing it through anhydrous sodium sulfate. Evaporate the solvent to a small volume under a gentle stream of nitrogen.
3. Derivatization
-
Reconstitute the dried extract in an appropriate solvent.
-
Add the derivatizing agent, PFBBr, and a catalyst (e.g., a tertiary amine).[7]
-
Heat the mixture (e.g., at 70°C for 1 hour) to convert 3-PBA into its pentafluorobenzyl ester, which is more volatile and suitable for GC analysis.[7]
-
After cooling, evaporate the solvent and reconstitute the residue in a solvent suitable for GC injection (e.g., hexane).
4. GC-MS Analysis
-
Gas Chromatograph: Use a capillary column with intermediate polarity (e.g., ZB-5MS, HP-5MS).[8][9]
-
Injection: Inject 1-2 µL of the derivatized sample in splitless mode.[9]
-
Oven Program: Implement a temperature gradient to separate the target analyte from matrix components (e.g., start at 50°C, ramp to 300°C).[9]
-
Mass Spectrometer: Operate in electron-capture negative ionization (ECNI) mode for high sensitivity or electron ionization (EI) mode. Monitor characteristic ions for 3-PBA-pentafluorobenzyl ester for quantification. For tandem MS (MS/MS), monitor specific precursor-to-product ion transitions to enhance selectivity.[10]
5. Quality Control
-
Analyze procedural blanks, spiked matrix samples (for recovery), and calibration standards with each batch.
-
The coefficient of variation should ideally be below 15%.[7]
Table 3: Typical Performance Characteristics for GC-MS 3-PBA Method
| Parameter | Typical Value | Reference |
| Detection Limit (LOD) | 0.5 µg/L | [7] |
| Mean Recovery | 91.3% | [7] |
| Coefficient of Variation (CV) | 9.58% at 24.96 µg/L | [7] |
Protocol 2: Urinary 3-PBA Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method suitable for screening large numbers of samples. It relies on the competitive binding of 3-PBA in the sample and a 3-PBA-enzyme conjugate to a limited number of anti-3-PBA antibody binding sites.
1. Materials and Reagents
-
3-PBA ELISA kit (containing anti-3-PBA antibody coated plates, 3-PBA standards, enzyme-conjugated 3-PBA, substrate, and stop solution)
-
Phosphate-buffered saline with Tween-20 (PBST)
-
Methanol (MeOH)
-
Quality control (QC) samples
2. Sample Preparation
-
Dilution: Urine samples often require dilution to minimize matrix effects. A dilution of 1:50 to 1:100 in a buffer (e.g., 10% MeOH in PBS) is common.[5][11]
-
Extraction (Optional): For complex matrices or to improve sensitivity, a mixed-mode solid-phase extraction can be performed to reduce interferences from hydrolyzed urine.[11]
3. ELISA Procedure
-
Standard Curve: Prepare a multi-point calibration curve by serially diluting the highest 3-PBA standard (e.g., 0.005 – 10,000 ng/mL).[5]
-
Sample/Standard Addition: Add 50 µL of prepared standards, QCs, and diluted urine samples to the appropriate wells of the antibody-coated microplate.
-
Enzyme Conjugate Addition: Add 50 µL of the 3-PBA-enzyme conjugate to each well.
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at room temperature) to allow for competitive binding.
-
Washing: Wash the plate multiple times with PBST to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate to each well and incubate in the dark to allow color development. The intensity of the color is inversely proportional to the 3-PBA concentration.
-
Stopping Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
4. Data Analysis
-
Construct a standard curve by plotting the absorbance versus the logarithm of the 3-PBA concentration.
-
Determine the concentration of 3-PBA in the samples by interpolating their absorbance values from the standard curve.
-
Adjust the final concentration for the initial sample dilution factor.
Table 4: Typical Performance Characteristics for ELISA 3-PBA Method
| Parameter | Sample Matrix | Typical Value | Reference |
| Limit of Quantitation (LOQ) | Plasma | 5 ng/mL | [4] |
| Limit of Quantitation (LOQ) | Urine | 2.0 - 5.0 µg/L | [5][11] |
| IC50 Value | Plasma | 26.7 ng/mL | [4] |
| IC50 Value | Urine | 15.3 ng/mL | [4] |
| Recovery | Plasma | 85.9 - 99.4% | [4] |
| Recovery | Urine | 67 - 111% | [5] |
| Intra- & Inter-Assay CV | Plasma & Urine | < 5% | [4] |
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic review of human biomonitoring studies of 3-phenoxybenzoic acid, a urinary biomarker pyrethroid insecticide exposure, 1997 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentrations of the urinary pyrethroid metabolite 3-phenoxybenzoic acid in farm worker families in the MICASA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentrations of the urinary pyrethroid metabolite 3-phenoxybenzoic acid in farm worker families in the MICASA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical method for the determination of urinary 3-phenoxybenzoic acid in subjects occupationally exposed to pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 9. GC-MS analysis, comprehensive biological profiling, molecular docking and ADMET studies of Ficus vasta Forssk. n-hexane extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispec.co.th [scispec.co.th]
- 11. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Methyl 3-phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of Methyl 3-phenoxybenzoate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is achieved via a copper-catalyzed Ullmann condensation reaction. This application note includes a detailed experimental procedure, data on the characterization of the final product, and a workflow diagram to ensure clarity and reproducibility.
Introduction
This compound is a significant chemical scaffold found in a variety of biologically active molecules. Its synthesis is of great interest to the fields of medicinal chemistry and materials science. The Ullmann condensation, a classic method for the formation of diaryl ethers, provides a reliable route to this compound through the copper-catalyzed cross-coupling of an aryl halide and a phenol.[1][2] Modern modifications of this reaction often utilize ligands to improve reaction efficiency and allow for milder conditions.[3][4] This protocol details a robust procedure for the synthesis, purification, and characterization of this compound.
Data Presentation
Table 1: Reagent and Solvent Specifications
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.04 | ≥98% | Sigma-Aldrich |
| Phenol | C₆H₆O | 94.11 | ≥99% | Alfa Aesar |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 99.99% | Strem Chemicals |
| L-Proline | C₅H₉NO₂ | 115.13 | ≥99% | Acros Organics |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | ≥99% | Oakwood Chemical |
| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | J.T.Baker |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | EMD Millipore |
Table 2: Expected Yield and Purity of this compound
| Parameter | Expected Value |
| Theoretical Yield (g) | Based on 10 mmol scale |
| Actual Yield (g) | 1.8 - 2.0 g |
| Percent Yield (%) | 80 - 90% |
| Purity (by HPLC) | >98% |
| Melting Point (°C) | Not available |
Table 3: Spectroscopic Data for this compound
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| 7.73 (t, J = 1.8 Hz, 1H) | 166.2 |
| 7.59 (dt, J = 7.7, 1.4 Hz, 1H) | 157.3 |
| 7.42 (t, J = 7.9 Hz, 1H) | 157.0 |
| 7.37 (t, J = 7.9 Hz, 2H) | 131.8 |
| 7.23 (ddd, J = 8.2, 2.5, 1.0 Hz, 1H) | 129.9 |
| 7.17 (t, J = 7.4 Hz, 1H) | 129.8 |
| 7.04 (d, J = 7.9 Hz, 2H) | 124.2 |
| 3.91 (s, 3H) | 123.8 |
| 119.8 | |
| 119.1 | |
| 52.3 |
Note: NMR data is predicted based on known chemical shifts for similar structures and may vary slightly from experimental results.
Experimental Protocols
Synthesis of this compound via Ullmann Condensation
This procedure describes the synthesis of this compound from methyl 3-bromobenzoate and phenol using a copper(I) iodide catalyst and L-proline as a ligand.
Materials:
-
Methyl 3-bromobenzoate
-
Phenol
-
Copper(I) iodide (CuI)
-
L-Proline
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe to achieve a concentration of 0.5 M with respect to the methyl 3-bromobenzoate.
-
Reaction: Stir the mixture at 110 °C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pure product.[5]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualization
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Catalytic Cycle)
Caption: Proposed catalytic cycle for the Ullmann condensation.
References
Applications of Methyl 3-phenoxybenzoate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl 3-phenoxybenzoate as a versatile building block in organic synthesis. It covers key transformations including its synthesis, hydrolysis, reduction, and its application as a precursor in the synthesis of important intermediates for the agrochemical and pharmaceutical industries.
Introduction
This compound is a key aromatic ester that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a diaryl ether linkage and a reactive methyl ester, allows for a range of chemical modifications. This makes it a crucial starting material for the preparation of active pharmaceutical ingredients (APIs) and agrochemicals, most notably synthetic pyrethroid insecticides. The 3-phenoxybenzoyl moiety is a common structural feature in these commercially important compounds.
This document outlines several key synthetic applications of this compound, providing detailed experimental protocols and quantitative data where available.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound is achieved through the Fischer esterification of 3-phenoxybenzoic acid with methanol, catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification of 3-Phenoxybenzoic Acid
Materials:
-
3-Phenoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Dichloromethane
-
0.6 M Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a 100-mL round-bottomed flask, combine 3-phenoxybenzoic acid (e.g., 6.1 g) and anhydrous methanol (20 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the mixture while swirling.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 45 minutes.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of water.
-
Rinse the reaction flask with 40 mL of dichloromethane and add the rinsing to the separatory funnel.
-
Separate the layers and wash the organic layer with 25 mL of water, followed by 25 mL of 0.6 M aqueous sodium bicarbonate solution to neutralize any remaining acid. (Caution: evolution of CO2 gas).
-
Wash the organic layer with 25 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Key Synthetic Transformations
This compound is a versatile intermediate that can be transformed into several key building blocks for more complex molecules.
Catalytic Hydrogenation to 3-Phenoxybenzaldehyde
The selective reduction of the ester to an aldehyde is a crucial step in the synthesis of many pyrethroids. This can be achieved via catalytic hydrogenation.[1]
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Hydrogen gas
-
Catalyst (e.g., Cr2O3-ZrO2-MnO2)
-
High-pressure reactor
Procedure:
-
Prepare the catalyst as described in the relevant literature.[1]
-
The this compound is vaporized and mixed with hydrogen gas.
-
The gas mixture is passed through a reactor containing the catalyst bed.
-
The reaction is carried out at elevated temperatures (e.g., 250-500 °C).[1]
-
The product, 3-phenoxybenzaldehyde, is condensed and collected.
-
The crude product can be purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Esterification Rate | >95% | [1] |
| Hydrogenation Conversion | >20% (single pass) | [1] |
| Selectivity to Aldehyde | >98% | [1] |
| Reaction Temperature | 250-500 °C | [1] |
| H2:Ester Molar Ratio | 10-300 | [1] |
Reduction to 3-Phenoxybenzyl Alcohol
3-Phenoxybenzyl alcohol is a primary alcohol that is a direct precursor to several pyrethroid insecticides.[2][3] It can be synthesized by the reduction of 3-phenoxybenzaldehyde, which is obtained from this compound.
Experimental Protocol: Reduction of 3-Phenoxybenzaldehyde
Materials:
-
3-Phenoxybenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-phenoxybenzaldehyde in methanol in a round-bottomed flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3-phenoxybenzyl alcohol.
Hydrolysis to 3-Phenoxybenzoic Acid
The hydrolysis of this compound to 3-phenoxybenzoic acid is a straightforward transformation, useful for subsequent reactions such as amide couplings.
Experimental Protocol: Hydrolysis of this compound
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid
Procedure:
-
In a round-bottomed flask, dissolve this compound in a mixture of methanol and a solution of sodium hydroxide in water.
-
Heat the mixture under reflux for 4 hours.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the carboxylic acid.
-
Filter the white crystalline precipitate and wash with cold deionized water.
-
Dry the solid to obtain 3-phenoxybenzoic acid.
Reaction Pathway Overview
Caption: Key transformations of this compound.
Applications in the Synthesis of Agrochemicals and Pharmaceuticals
Precursor to Synthetic Pyrethroids
This compound is a key starting material for the synthesis of the alcohol moiety of many synthetic pyrethroids. The general synthetic route involves the conversion of this compound to 3-phenoxybenzyl alcohol, which is then esterified with a suitable cyclopropanecarboxylic acid derivative (e.g., chrysanthemic acid chloride).[2][3][4]
Experimental Protocol: Synthesis of a Pyrethroid Ester (e.g., Permethrin)
Materials:
-
3-Phenoxybenzyl alcohol
-
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride (Permethrin acid chloride)
-
Anhydrous toluene
-
Pyridine
Procedure:
-
Dissolve 3-phenoxybenzyl alcohol in anhydrous toluene in a reaction flask equipped with a dropping funnel and a stirrer, under a nitrogen atmosphere.
-
Add a stoichiometric amount of pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Add a solution of permethrin acid chloride in anhydrous toluene dropwise to the cooled mixture with stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove pyridine hydrochloride.
-
Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrethroid ester.
-
Purify the product by column chromatography.
Logical Flow for Pyrethroid Synthesis
Caption: Synthetic pathway from this compound to pyrethroids.
Potential Precursor to Fenoprofen Analogs
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that contains a 3-phenoxyphenyl moiety.[5] While not a direct application, this compound serves as a potential starting material for the synthesis of Fenoprofen and its analogs. A plausible synthetic route would involve the conversion of the methyl ester to a suitable intermediate for the introduction of the propionic acid side chain.
Proposed Synthetic Pathway: A potential synthetic route could involve the Grignard reaction of a derivative of 3-phenoxybenzene with a suitable electrophile to construct the propanoic acid side chain.
Conclusion
This compound is a versatile and economically important building block in organic synthesis. Its utility is demonstrated in its role as a precursor to 3-phenoxybenzaldehyde and 3-phenoxybenzyl alcohol, which are essential intermediates in the large-scale production of synthetic pyrethroid insecticides. Furthermore, its core structure is present in pharmaceuticals, indicating its potential for broader applications in drug discovery and development. The protocols provided herein offer a foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde - Google Patents [patents.google.com]
- 2. airus.unisalento.it [airus.unisalento.it]
- 3. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 3-Phenoxybenzoate: A Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 3-phenoxybenzoate is a key chemical intermediate possessing a diaryl ether motif, a structural feature prevalent in a variety of biologically active molecules. Its unique structure makes it a valuable building block in the synthesis of numerous pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of the NSAID, Fenoprofen. Furthermore, it elucidates the mechanism of action of Fenoprofen through the cyclooxygenase-2 (COX-2) signaling pathway.
Application in the Synthesis of Fenoprofen
Fenoprofen, a propionic acid derivative, is a well-established NSAID used for the management of pain and inflammation associated with arthritis.[1] The 3-phenoxyphenyl core of Fenoprofen is crucial for its pharmacological activity, and this compound serves as a readily accessible precursor for the construction of this key structural element.
Synthetic Pathway Overview
The synthesis of Fenoprofen from a precursor readily derived from this compound typically involves the formation of the diaryl ether bond via an Ullmann condensation, followed by the elaboration of the propionic acid side chain. While direct use of this compound is possible, a common route involves the use of a closely related intermediate, 3-phenoxyacetophenone, which can be synthesized from 3-hydroxyacetophenone and bromobenzene.[2] A plausible synthetic route starting from a precursor derivable from this compound is outlined below.
Experimental Workflow for Fenoprofen Synthesis
Caption: Proposed synthetic workflow for Fenoprofen starting from a precursor.
Quantitative Data for Fenoprofen Synthesis
The following table summarizes the typical yields and conditions for the key steps in the synthesis of Fenoprofen, based on established methodologies.
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Ullmann Condensation | Methyl 3-hydroxybenzoate, Bromobenzene, K₂CO₃, Cu catalyst, high temperature | 60-80 | [1][3][4][5] |
| 2 | Hydrolysis | This compound, NaOH, H₂O/MeOH, reflux | >95 | [6] |
| 3 | Friedel-Crafts Acylation | 3-Phenoxybenzoic acid, (CH₃CO)₂O, AlCl₃ | 70-85 | General knowledge |
| 4 | Reduction | 3-Phenoxyacetophenone, NaBH₄, MeOH | >90 | [2] |
| 5 | Bromination | 2-(3-Phenoxyphenyl)ethanol, PBr₃ | 80-90 | [2] |
| 6 | Cyanation | 2-(3-Phenoxyphenyl)ethyl bromide, NaCN, DMSO | 70-85 | [2] |
| 7 | Hydrolysis | 2-(3-Phenoxyphenyl)propionitrile, NaOH, H₂O/EtOH, reflux | ~85 | [7][8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Ullmann Condensation)
-
Materials: Methyl 3-hydroxybenzoate, bromobenzene, potassium carbonate (anhydrous), copper powder (or copper(I) iodide), and a high-boiling point solvent (e.g., N,N-dimethylformamide or nitrobenzene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 3-hydroxybenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper catalyst (0.1 eq).
-
Add the high-boiling point solvent to the flask.
-
Add bromobenzene (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 150-200 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is then subjected to extraction with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
-
Protocol 2: Synthesis of 2-(3-Phenoxyphenyl)propionitrile
This protocol outlines the conversion of 3-phenoxyacetophenone to the nitrile intermediate.
-
Step 2a: Reduction of 3-Phenoxyacetophenone
-
Materials: 3-Phenoxyacetophenone, sodium borohydride (NaBH₄), methanol (MeOH).
-
Procedure: Dissolve 3-phenoxyacetophenone (1.0 eq) in methanol in a flask cooled in an ice bath. Add sodium borohydride (1.5 eq) portion-wise while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 2-4 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(3-phenoxyphenyl)ethanol.[2]
-
-
Step 2b: Bromination of 2-(3-Phenoxyphenyl)ethanol
-
Materials: 2-(3-Phenoxyphenyl)ethanol, phosphorus tribromide (PBr₃), anhydrous diethyl ether.
-
Procedure: Dissolve 2-(3-phenoxyphenyl)ethanol (1.0 eq) in anhydrous diethyl ether in a flask under a nitrogen atmosphere, cooled in an ice bath. Add phosphorus tribromide (0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Carefully pour the reaction mixture onto ice and extract with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 2-(3-phenoxyphenyl)ethyl bromide.[2]
-
-
Step 2c: Cyanation of 2-(3-Phenoxyphenyl)ethyl bromide
-
Materials: 2-(3-Phenoxyphenyl)ethyl bromide, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO).
-
Procedure: Dissolve 2-(3-phenoxyphenyl)ethyl bromide (1.0 eq) in DMSO. Add sodium cyanide (1.2 eq) and heat the mixture to 60-70 °C for 4-6 hours. Cool the reaction mixture, pour it into water, and extract with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 2-(3-phenoxyphenyl)propionitrile.[2]
-
Protocol 3: Hydrolysis of 2-(3-Phenoxyphenyl)propionitrile to Fenoprofen
-
Materials: 2-(3-Phenoxyphenyl)propionitrile, sodium hydroxide (NaOH), ethanol (EtOH), water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-(3-phenoxyphenyl)propionitrile (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux for 12-24 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the Fenoprofen.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain crude Fenoprofen.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6][7]
-
Mechanism of Action: Inhibition of the Cyclooxygenase-2 (COX-2) Pathway
Fenoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Cyclooxygenase-2 (COX-2) Signaling Pathway
Inflammatory stimuli, such as cytokines and growth factors, trigger signaling cascades that lead to the upregulation of COX-2 expression.[9][10] The increased production of prostaglandins by COX-2 then perpetuates the inflammatory response. Fenoprofen, by inhibiting COX-2, effectively reduces the synthesis of these pro-inflammatory prostaglandins.
Caption: Inhibition of the COX-2 signaling pathway by Fenoprofen.
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, most notably the NSAID Fenoprofen. The protocols provided herein offer a comprehensive guide for the synthesis of Fenoprofen, leveraging the structural attributes of the this compound core. Understanding the synthetic routes and the underlying mechanism of action is crucial for the development of new and improved therapeutic agents. The inhibition of the COX-2 pathway by Fenoprofen highlights the importance of targeting key inflammatory mediators in the management of pain and inflammation.
References
- 1. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4201870A - Process for the preparation of 2-(3-benzoylphenyl)-propionic acid - Google Patents [patents.google.com]
- 7. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 8. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 9. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
Application Note: Extraction of 3-Phenoxybenzoic Acid (3-PBA) from Human Urine Samples
Introduction
Pyrethroids are a major class of synthetic insecticides used extensively in agriculture and residential settings.[1] Human exposure to pyrethroids can be assessed by measuring their metabolites in biological samples, most commonly in urine. The most prominent and widely measured biomarker for exposure to a variety of pyrethroids (such as permethrin and cypermethrin) is 3-phenoxybenzoic acid (3-PBA).[1] Accurate and efficient extraction of 3-PBA from the complex urine matrix is a critical first step for reliable quantification.
This document provides detailed protocols for two common and effective extraction methods: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are suitable for preparing urine samples for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4]
Quantitative Method Performance
The following table summarizes typical performance data for the extraction and analysis of pyrethroid metabolites from urine, as reported in various studies.
| Method Type | Analyte | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD/CV %) | Reference |
| SPE-LC-MS/MS | 3-PBA | - | 0.1 ng/mL | - | - | [1] |
| LLE-LC-MS/MS | 3-PBA | - | 0.015 µg/L (average) | - | - | [2][3] |
| LLE-GC-MS | 3-PBA | 90 ± 13% | - | - | <20% | [5] |
| SPE-ELISA | 3-PBA | 82 ± 12% | 0.1 ng/mL | 2.0 ng/mL | - | [6] |
| LLE-GC-MS | 3-PBA | 90.48% (average) | 0.02-0.1 µg/L | - | <8.1% | [3] |
| SPE-GC-ECD | 3-PBA | >80% | 0.44 µg/L | 1.48 µg/L | 4.72-14.1% | [7] |
| SPE-LC-Si | 3-PBA | 91.3% | 0.5 µg/L | - | 9.58% |
Note: Performance metrics can vary based on the specific instrumentation, reagents, and laboratory conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on methodologies that utilize SPE for sample cleanup and concentration prior to instrumental analysis.[1][6] SPE is favored for its efficiency and potential for automation.[8]
Materials and Reagents:
-
Urine sample
-
Internal Standard (e.g., ¹³C₆-labeled 3-PBA)
-
β-glucuronidase/sulfatase (from Helix pomatia)
-
0.1 M Acetic Acid solution
-
Methanol (HPLC grade)
-
5% Methanol in 0.1% Acetic Acid solution (Wash Solution)
-
SPE Cartridges (e.g., Mixed-mode C8/Strong Anion Exchange or Oasis HLB)[1][6]
-
Centrifuge and tubes
-
SPE Vacuum Manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 2 mL of urine into a centrifuge tube.[1]
-
Spike the sample with an appropriate amount of internal standard solution.[1]
-
Add β-glucuronidase/sulfatase enzyme to the urine sample to deconjugate the metabolites.[1][9]
-
Incubate the mixture as required by the enzyme manufacturer (e.g., overnight).[9]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges onto the vacuum manifold.
-
Condition the cartridges by passing 4 mL of methanol followed by 5 mL of distilled water.[7] Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample from step 1 onto the conditioned SPE cartridge.
-
Apply a slow, steady flow using the vacuum (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 mL of distilled water to remove salts and polar interferences.
-
Wash the cartridge with 1-2 mL of the Wash Solution (5% methanol in 0.1% acetic acid).[1]
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the target analyte (3-PBA) from the cartridge using 2-4 mL of methanol.[1]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100-500 µL of acetonitrile or mobile phase) for instrumental analysis.
-
References
- 1. Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population: National Health and Nutrition Examination Survey 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
- 5. Biological monitoring of 3-phenoxybenzoic acid in urine by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentrations of the urinary pyrethroid metabolite 3-phenoxybenzoic acid in farm worker families in the MICASA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of exposure to pesticides: residues in 24 h duplicate diets versus their metabolites in 24 h urine using suspect screening and target analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 3-phenoxybenzoate for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-phenoxybenzoate and its primary metabolite, 3-phenoxybenzoic acid (3-PBA), are significant biomarkers for assessing exposure to pyrethroid insecticides. Due to the polar nature and low volatility of 3-PBA, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. This document provides detailed application notes and protocols for the derivatization of 3-phenoxybenzoic acid (the hydrolyzed form of this compound) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The two primary derivatization techniques covered are silylation and esterification.
Analytical Workflow Overview
The overall analytical process for the determination of this compound (as 3-PBA) in biological and environmental samples involves sample preparation, derivatization, GC-MS analysis, and data processing. A generalized workflow is depicted below.
Caption: Workflow for the analysis of this compound.
Derivatization Protocols
Two common and effective derivatization methods for 3-phenoxybenzoic acid are presented below: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using Boron Trifluoride-Methanol (BF₃-Methanol).
Protocol 1: Silylation with BSTFA
Silylation replaces the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group, creating a more volatile TMS-ester.[1][2] BSTFA is a versatile and widely used silylating reagent.[3][4] For less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added.[3][4]
Materials:
-
Dried sample extract containing 3-PBA
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% TMCS
-
Aprotic solvent (e.g., acetonitrile, pyridine, or ethyl acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. The presence of water will deactivate the silylating reagent.[4] This can be achieved by evaporating the extraction solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 50-100 µL of an aprotic solvent like ethyl acetate.
-
Reagent Addition: Add 50-100 µL of BSTFA (or BSTFA + 1% TMCS) to the reaction vial. A molar excess of the derivatizing reagent is recommended, typically a 2:1 ratio of BSTFA to active hydrogens.[3][4]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes.[1] Reaction times and temperatures may need optimization depending on the specific sample matrix and concentration of the analyte.[3]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Esterification with BF₃-Methanol
Esterification converts the carboxylic acid to its corresponding methyl ester, which is more volatile. BF₃ acts as a catalyst for this reaction.
Materials:
-
Dried sample extract containing 3-PBA
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Dry the sample extract completely under a stream of nitrogen.
-
Reagent Addition: Add 100-200 µL of 14% BF₃-Methanol to the dried extract.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 10-20 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Phase Separation: Centrifuge briefly to separate the layers.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Concentration (Optional): If necessary, the hexane extract can be concentrated under a gentle stream of nitrogen to the desired final volume.
-
Analysis: The sample is ready for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized 3-phenoxybenzoic acid. These may require optimization for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250-280°C |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Oven Program | Initial temperature 70-100°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 5-10 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis or Full Scan (m/z 50-550) for qualitative analysis |
| SIM Ions for TMS-3-PBA | To be determined empirically, but likely include the molecular ion and characteristic fragments. |
| SIM Ions for 3-PBA Methyl Ester | To be determined empirically, but likely include the molecular ion and characteristic fragments. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of 3-PBA and other pyrethroid metabolites using GC-MS with derivatization.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Metabolite | Derivatization Method | Matrix | LOD (µg/L) | LOQ (µg/L) | Reference |
| 3-PBA & others | MTBSTFA Silylation | Urine | < 0.1 | - | [5] |
| 3-PBA & others | Silylation | Urine | 0.01 - 0.12 | 0.04 - 0.41 | [6][7] |
| 3-PBA | Esterification (HFIP/DIC) | Diapers | - | - | [8] |
Table 2: Recovery and Precision Data
| Metabolite | Derivatization Method | Matrix | Spike Level (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| 13 Metabolites | MTBSTFA Silylation | Urine | 1 | ~90 | < 8.1 (within-day) | [5] |
| 13 Metabolites | MTBSTFA Silylation | Urine | 10 | ~90 | < 8.1 (between-day) | [5] |
Signaling Pathways and Logical Relationships
The derivatization process can be visualized as a chemical transformation pathway.
Caption: Chemical derivatization pathways for 3-PBA.
Conclusion
Derivatization is an essential step for the reliable and sensitive quantification of this compound (as 3-PBA) by GC-MS. Both silylation with BSTFA and esterification with BF₃-Methanol are effective methods. The choice of method may depend on the specific laboratory setup, available reagents, and the presence of other analytes of interest. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for monitoring pyrethroid exposure.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Analytical Method for Pyrethroid Metabolites in Urine of the Non-Occupationally Exposed Population by Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-phenoxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 3-phenoxybenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main strategies for synthesizing this compound are the Ullmann condensation and the Fischer esterification. The Ullmann condensation involves a copper-catalyzed coupling of a phenol with an aryl halide, in this case, phenol and a methyl 3-halobenzoate (typically methyl 3-bromobenzoate). Fischer esterification is the acid-catalyzed reaction between 3-phenoxybenzoic acid and methanol. The choice of method often depends on the availability of starting materials, desired scale, and equipment.
Q2: What are the critical parameters that influence the yield of the Ullmann condensation for this synthesis?
A2: Several factors significantly impact the yield of the Ullmann condensation. These include the choice and purity of the copper catalyst and any additional ligands, the strength and solubility of the base, the reaction temperature, and the purity of the reactants and solvent. For instance, electron-poor aryl halides and electron-rich phenols generally result in higher yields.[1]
Q3: How can I drive the Fischer esterification reaction to completion?
A3: Fischer esterification is a reversible reaction. To favor the formation of the ester product, it is essential to shift the equilibrium to the right. This can be achieved by using a large excess of one of the reactants, typically methanol as it can also serve as the solvent, or by removing water as it is formed.[2][3][4] The use of a dehydrating agent or a Dean-Stark apparatus can be effective for water removal.[2][3]
Q4: What are some common side reactions to be aware of during these syntheses?
A4: In the Ullmann condensation, common side reactions include the homocoupling of the aryl halide and dehalogenation of the starting material. For the Fischer esterification, incomplete reaction leading to the presence of unreacted carboxylic acid is the primary concern. At higher temperatures, etherification of the phenolic hydroxyl group (if present on a substituted benzoic acid) can also occur.[5]
Troubleshooting Guides
Ullmann Condensation of Phenol and Methyl 3-bromobenzoate
Issue: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use fresh, high-purity copper(I) salts such as CuI, CuBr, or Cu₂O.[1] Consider using a more soluble copper source or adding a ligand like 1,10-phenanthroline or N,N-dimethylglycine to improve catalyst activity.[1] |
| Ineffective Base | Ensure the base is anhydrous and strong enough to deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common choice, but for less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary.[1] |
| Suboptimal Temperature | Gradually increase the reaction temperature. Traditional Ullmann reactions often require high temperatures (above 150 °C), but ligand-assisted reactions can sometimes proceed at lower temperatures (80-120 °C). |
| Poor Quality Reagents/Solvent | Use anhydrous, high-purity solvents (e.g., DMF, DMSO) and ensure the phenol and methyl 3-bromobenzoate are free of impurities. |
Issue: Significant Formation of Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Homocoupling of Methyl 3-bromobenzoate | The reaction conditions favor the self-coupling of the aryl halide. | Lower the reaction temperature if possible. Ensure a stoichiometric or slight excess of phenol. Use a ligand that promotes the desired cross-coupling. |
| Dehalogenation of Methyl 3-bromobenzoate | Reduction of the aryl halide to methyl benzoate. | Ensure strictly anhydrous conditions and an inert atmosphere. Some solvents can act as hydrogen donors; consider screening different anhydrous solvents. |
Fischer Esterification of 3-phenoxybenzoic Acid
Issue: Low Yield of this compound
| Possible Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Reaction at Equilibrium | The reaction has reached equilibrium with significant amounts of starting materials remaining. | Use a large excess of methanol (can also be used as the solvent). Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2][3] | | Insufficient Catalyst | The amount of acid catalyst is too low to effectively protonate the carboxylic acid. | Increase the catalyst loading of concentrated sulfuric acid or p-toluenesulfonic acid. | | Incomplete Reaction | The reaction has not been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reflux time if necessary. | | Hydrolysis during Work-up | The ester product is being hydrolyzed back to the carboxylic acid during the aqueous work-up. | Perform the aqueous work-up at room temperature or below. Minimize the contact time with acidic or basic aqueous solutions. |
Experimental Protocols
Ullmann Condensation: Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Phenol
-
Methyl 3-bromobenzoate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Fischer Esterification: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-phenoxybenzoic acid
-
Methanol, anhydrous
-
Sulfuric acid, concentrated
Procedure:
-
In a round-bottom flask, dissolve 3-phenoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.[5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Effect of Catalyst System on Ullmann Condensation Yield (Illustrative)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI (10) | None | K₂CO₃ | DMF | 140 | Moderate |
| CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Toluene | 110 | Good |
| Cu₂O (10) | N,N-dimethylglycine (20) | K₃PO₄ | Dioxane | 100 | High |
Note: This table is illustrative and actual yields will vary based on specific reaction conditions and substrate purity.
Table 2: Impact of Methanol Equivalents on Fischer Esterification Yield (Illustrative)
| 3-phenoxybenzoic acid (eq) | Methanol (eq) | H₂SO₄ (eq) | Reflux Time (h) | Yield (%) |
| 1 | 5 | 0.1 | 6 | Moderate |
| 1 | 10 | 0.1 | 6 | Good |
| 1 | 20 (as solvent) | 0.1 | 6 | High |
Note: This table is illustrative. Driving the reaction to completion often involves using methanol as the solvent.
Visualizations
References
common side reactions in the synthesis of Methyl 3-phenoxybenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 3-phenoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are the Ullmann condensation and the Fischer esterification.
-
Ullmann Condensation: This method involves a copper-catalyzed reaction between a phenoxide (from phenol) and a methyl 3-halobenzoate (typically methyl 3-bromobenzoate). It is a powerful method for forming the diaryl ether bond.
-
Fischer Esterification: This route involves the acid-catalyzed esterification of 3-phenoxybenzoic acid with methanol. This is a classical and often straightforward method if the starting carboxylic acid is readily available.
Q2: Which synthetic route is preferable?
A2: The choice of route depends on the availability and cost of the starting materials. If 3-phenoxybenzoic acid is readily available, Fischer esterification is a simpler procedure. However, if you are starting from phenol and a methyl 3-halobenzoate, the Ullmann condensation is a more direct approach.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials, the product, and any potential side products. Disappearance of the limiting starting material and the appearance of the product spot indicate the reaction's progression.
Q4: What are the key safety precautions to consider during the synthesis?
A4: For the Ullmann condensation, it is important to handle the copper catalyst and any ligands in a well-ventilated fume hood. High temperatures are often required, so appropriate shielding and temperature control are necessary. For the Fischer esterification, concentrated acid catalysts such as sulfuric acid are corrosive and should be handled with care, including the use of appropriate personal protective equipment (PPE) such as gloves and safety goggles.
Troubleshooting Guides
Ullmann Condensation Route
This route involves the reaction of a phenoxide with an aryl halide, catalyzed by a copper species.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider using a more soluble copper source or activating the copper catalyst. |
| Inappropriate Ligand | The choice of ligand is crucial. N,N- or N,O-chelating ligands can significantly improve the reaction rate and yield. Consider screening different ligands if the reaction is not proceeding as expected. |
| Ineffective Base | The base is required to deprotonate the phenol. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and strong enough for the reaction. Cesium carbonate is often more effective in polar aprotic solvents.[1] |
| Suboptimal Temperature | Ullmann reactions often require high temperatures (typically >100 °C).[1] Gradually increase the reaction temperature in increments of 10-20 °C. |
| Poor Solvent Quality | Use anhydrous, high-boiling polar aprotic solvents like DMF or DMSO. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling of Aryl Halide (e.g., dimethyl 3,3'-biphenyl) | Favorable reaction conditions for the self-coupling of the aryl halide. | Lower the reaction temperature if possible. Use a stoichiometric or slight excess of the phenol nucleophile. Select a ligand that promotes the desired cross-coupling over homocoupling.[2] |
| 3-Phenoxybenzoic Acid | Hydrolysis of the methyl ester group during the reaction or workup. | Perform the aqueous workup at room temperature or below. Minimize the contact time of the product with acidic or basic aqueous solutions.[2] |
Fischer Esterification Route
This route involves the acid-catalyzed reaction of 3-phenoxybenzoic acid with methanol.
Issue 1: Low Conversion to the Ester
| Potential Cause | Troubleshooting Steps |
| Reaction at Equilibrium | The Fischer esterification is a reversible reaction.[3] To drive the equilibrium towards the product, use a large excess of methanol (which can also serve as the solvent).[4] |
| Presence of Water | Water is a product of the reaction, and its presence will shift the equilibrium back to the starting materials.[5] Use anhydrous reagents and glassware. Consider using a Dean-Stark apparatus to remove water as it is formed. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is used. |
| Inadequate Reaction Time/Temperature | Reflux the reaction mixture for a sufficient amount of time to reach equilibrium. Monitor the reaction by TLC. |
Issue 2: Product Contamination
| Impurity | Potential Cause | Purification Method |
| Unreacted 3-Phenoxybenzoic Acid | Incomplete reaction. | During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the unreacted carboxylic acid. |
| Side Products from Dehydration of Methanol (e.g., dimethyl ether) | High reaction temperatures with a strong acid catalyst. | This is generally a minor side product but can be removed during solvent evaporation and purification of the final product. |
Data Presentation
The following table presents hypothetical yield data for the Ullmann condensation synthesis of this compound to illustrate the impact of different reaction parameters. Actual yields may vary.
| Copper Catalyst (10 mol%) | Ligand (20 mol%) | Base (2 equiv.) | Solvent | Temperature (°C) | Hypothetical Yield (%) |
| CuI | None | K₂CO₃ | DMF | 140 | 45 |
| CuI | L-Proline | K₂CO₃ | DMF | 140 | 75 |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 85 |
| Cu₂O | Salicylaldoxime | K₃PO₄ | DMSO | 120 | 80 |
Experimental Protocols
General Protocol for Ullmann Condensation
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and a copper catalyst (e.g., CuI, 10 mol%).[2]
-
Solvent and Ligand Addition: Add a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%) and anhydrous solvent (e.g., DMF or toluene).
-
Reaction Execution: Heat the mixture to 110-140 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours. Monitor the reaction progress by TLC.[6]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Filter the mixture through celite to remove insoluble copper salts.
-
Extraction and Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.[2]
General Protocol for Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve 3-phenoxybenzoic acid (1.0 eq) in a large excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.[5]
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction and Purification: Wash the organic solution with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield in Ullmann synthesis.
References
Technical Support Center: Purification of Crude Methyl 3-phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the purification of crude Methyl 3-phenoxybenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physical data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. A prevalent method for synthesizing this compound is the Ullmann condensation. Potential impurities from this process include:
-
Unreacted Starting Materials: Phenol and methyl 3-bromobenzoate.
-
Side-Products: Biphenyl derivatives from the self-coupling of methyl 3-bromobenzoate.
-
Hydrolysis Product: 3-phenoxybenzoic acid, which can form if moisture is present during the reaction or workup.
-
Residual Catalyst: Copper salts used in the Ullmann condensation.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used purification techniques for this compound are:
-
Recrystallization: This is an excellent method for removing small amounts of impurities and obtaining a highly crystalline final product.
-
Silica Gel Column Chromatography: This technique is ideal for separating the desired product from impurities with different polarities, especially when the crude material is significantly impure.[1]
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.[1] By comparing the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of this compound from its impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.
Data Presentation
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| Boiling Point | 150-153 °C at 1.5 Torr[2][3] |
| Boiling Point (est.) | 334.40 °C at 760 mm Hg[4] |
| Water Solubility (est.) | 14.98 mg/L at 25 °C[4] |
Note: An experimental melting point for pure this compound is not consistently reported in the literature. A sharp melting point range obtained after purification is a good indicator of purity.
Experimental Protocols
Recrystallization
Objective: To purify crude this compound by crystallization from a suitable solvent system.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water, isopropanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
Methodology:
-
Solvent Selection:
-
Place a small amount of the crude material in a test tube.
-
Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is not suitable.
-
Heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[1] An ethanol/water mixture is often effective for aryl esters.
-
-
Dissolution:
-
Place the bulk of the crude this compound in an Erlenmeyer flask.
-
Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
If using a mixed solvent system like ethanol/water, add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to redissolve the initial crystals.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them.
-
Silica Gel Column Chromatography
Objective: To purify crude this compound by separating it from impurities based on polarity.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
Methodology:
-
Eluent Selection:
-
Using TLC, determine a solvent system that provides good separation of your product from impurities. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Aim for an Rf value of approximately 0.2-0.4 for this compound.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the chromatography column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, "dry load" the sample by dissolving it in a suitable solvent, adding a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the selected solvent system.
-
If necessary, gradually increase the polarity of the eluent to move more polar compounds down the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Troubleshooting Guides
Recrystallization Troubleshooting
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting common issues in recrystallization.
Column Chromatography Troubleshooting
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting common issues in column chromatography.
Purification Workflow Visualization
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: General workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Low Yield in Methyl 3-phenoxybenzoate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-phenoxybenzoate. The following information addresses common issues that can lead to low reaction yields and offers potential solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic routes for this compound are the Ullmann Condensation and the Williamson Ether Synthesis. The Ullmann condensation is generally the more common and effective method for synthesizing diaryl ethers.[1]
Q2: I am experiencing a low yield in my Ullmann condensation reaction. What are the most likely causes?
A2: Low yields in Ullmann condensations for this compound synthesis can stem from several factors. These include the use of an inactive copper catalyst, suboptimal reaction temperatures, an inappropriate choice of base or solvent, and the presence of impurities in the starting materials.[1] The choice of ligand for the copper catalyst is also a critical factor that can significantly impact the reaction's success. Additionally, side reactions like the homocoupling of starting materials can consume reactants and lower the yield of the desired product.
Q3: My Ullmann condensation reaction mixture has turned black. Does this signify a failed reaction?
A3: Not necessarily. It is quite common for Ullmann reaction mixtures to darken, and in some instances, turn black. This color change can be an indication of the formation of copper(I) oxides or catalyst decomposition, particularly at elevated temperatures. While a dark color does not automatically mean the reaction has failed, the formation of a significant amount of black precipitate might suggest catalyst deactivation or the occurrence of substantial side reactions. It is always recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of the desired product.
Q4: What are the common side products to expect in the synthesis of this compound?
A4: In the Ullmann condensation between phenol and methyl 3-bromobenzoate, potential side products include:
-
Homocoupling products: This involves the formation of biphenyl derivatives from the coupling of two molecules of methyl 3-bromobenzoate.
-
Dehalogenated starting material: The reduction of methyl 3-bromobenzoate to methyl benzoate can occur in the presence of a hydrogen source.
-
Hydrolysis of the ester: The methyl ester group can be hydrolyzed to a carboxylic acid, especially during the workup phase if conditions are too acidic or basic for a prolonged period.
Q5: How can I effectively purify this compound?
A5: The most common and effective method for purifying this compound is column chromatography on silica gel.[1] A typical eluent system would be a mixture of hexane and ethyl acetate. Recrystallization can also be employed as a purification technique.
Troubleshooting Guides
Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider using a more soluble copper source or adding a ligand like 1,10-phenanthroline to improve catalyst activity. |
| Suboptimal Reaction Temperature | Ullmann reactions often require high temperatures (130-160°C).[1] Gradually increase the reaction temperature in 10-20°C increments. However, excessively high temperatures can lead to catalyst decomposition, so careful optimization is key. |
| Ineffective Base | The base is crucial for deprotonating the phenol. Switch to a stronger or more soluble base like cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous. |
| Inappropriate Solvent | High-boiling polar aprotic solvents like DMF or DMSO are typically required.[1] Ensure the solvent is anhydrous. |
| Poor Quality of Starting Materials | Ensure that phenol and methyl 3-bromobenzoate are pure and dry, as impurities can interfere with the reaction. |
Presence of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Methyl 3-bromobenzoate | Reaction conditions favor the self-coupling of the aryl halide. | Lower the reaction temperature if possible. Use a stoichiometric or slight excess of phenol. Employ a ligand that promotes the desired cross-coupling over homocoupling. |
| Dehalogenation of Methyl 3-bromobenzoate | Presence of a hydrogen source and a reducing environment. | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Ester Hydrolysis | Prolonged exposure to acidic or basic aqueous conditions during workup. | Perform the aqueous workup at room temperature or below. Minimize the time the product is in contact with acidic or basic solutions. |
Quantitative Data on Reaction Parameters (Based on Analogous Diaryl Ether Syntheses)
Disclaimer: The following data is based on typical outcomes for Ullmann-type diaryl ether syntheses and is intended to guide optimization. Actual yields for this compound may vary.
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| CuI (10) | None | K₂CO₃ | DMF | 140 | 40-60 |
| CuI (10) | 1,10-Phenanthroline (10) | K₂CO₃ | DMF | 120-130 | 60-80 |
| Cu₂O (5) | L-Proline (20) | Cs₂CO₃ | DMSO | 110 | 70-90 |
| CuBr (10) | None | K₃PO₄ | Toluene | 110 | 50-70 |
| Nano-CuO (10) | None | Cs₂CO₃ | DMSO | 110 | Moderate to Good |
Experimental Protocols
Protocol 1: Ullmann Condensation for this compound
Materials:
-
Phenol
-
Methyl 3-bromobenzoate
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (10 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 130-140°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Williamson Ether Synthesis for this compound (Alternative Route)
Note: The Williamson ether synthesis is generally less efficient for the formation of diaryl ethers due to the reduced nucleophilicity of the phenoxide and the potential for competing SNAr reactions or elimination with aryl halides. This protocol is provided as a potential alternative.
Materials:
-
Phenol
-
Methyl 3-bromobenzoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of phenol (1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Slowly add a solution of methyl 3-bromobenzoate (1.1 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to 0°C and cautiously quench with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Ullmann synthesis of this compound.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Methyl 3-phenoxybenzoate
Welcome to the technical support center for troubleshooting HPLC analysis of Methyl 3-phenoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a trailing edge that is longer than the leading edge. For the analysis of this compound, peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and a decrease in overall sensitivity. An ideal chromatographic peak should be symmetrical, often described as Gaussian in shape.
Q2: What are the most likely causes of peak tailing for this compound in reverse-phase HPLC?
For a neutral, hydrophobic compound like this compound, peak tailing in reverse-phase HPLC is often attributed to one or more of the following factors:
-
Secondary Interactions: Unwanted interactions between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase of the HPLC column. These interactions can lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a tail.
-
Column Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape.
-
Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can cause the analyte band to spread, resulting in peak broadening and tailing.
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or a void formation in the column packing can disrupt the flow path and cause peak distortion.
-
Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger (more non-polar in reverse-phase) than the mobile phase can lead to poor peak shape.
Q3: How can I prevent secondary interactions with silanol groups when analyzing this compound?
To minimize peak tailing caused by silanol interactions, consider the following strategies:
-
Use an End-Capped Column: Select a modern, high-purity silica column that is "end-capped." End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less accessible for interaction with analytes.
-
Lower the Mobile Phase pH: Adding a small amount of an acidic modifier, such as formic acid or phosphoric acid (typically 0.1%), to the mobile phase can suppress the ionization of residual silanol groups.[1][2] This reduces their ability to interact with the analyte through hydrogen bonding. A pH of 2.5-3.5 is often effective.
-
Choose a Column with Low Silanol Activity: Some columns are specifically manufactured to have very low residual silanol activity.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving peak tailing issues during the HPLC analysis of this compound.
Logical Troubleshooting Workflow
References
Technical Support Center: Optimizing GC-MS for Sensitive Detection of Methyl 3-phenoxybenzoate
Welcome to the technical support center for the analysis of Methyl 3-phenoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the optimal GC column for the analysis of this compound?
A1: A non-polar or semi-polar capillary column is generally recommended. A popular choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms). These columns provide good resolution and peak shape for aromatic esters like this compound. For standard analyses, a 30 m column with a 0.25 mm internal diameter and a 0.25 µm film thickness offers a good balance of resolution and analysis time.[1]
Q2: What are the key mass spectral ions for identifying this compound?
A2: The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion ([M]+) is observed at m/z 228. Other significant fragment ions include m/z 197 and 196.[2] When developing a selected ion monitoring (SIM) method for sensitive detection, these ions should be prioritized.
Q3: What is a suitable internal standard for the quantitative analysis of this compound?
A3: An ideal internal standard should have similar chemical properties to the analyte but a different retention time. For this compound, a compound like n-tridecane can be a suitable internal standard for quantitative analysis.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
Problem 1: No or Very Small Peaks Observed
-
Possible Cause: Low sample concentration, improper injection, or instrument settings.
-
Troubleshooting Steps:
-
Verify Sample Concentration: Ensure your standards and samples are at the expected concentration. For trace analysis, consider a starting concentration in the low µg/mL range.
-
Check Injection Parameters:
-
Injection Volume: A typical injection volume is 1 µL. For trace analysis, a larger volume injection with a programmable temperature vaporizing (PTV) inlet might be necessary.
-
Injection Mode: For sensitive analysis, a splitless injection is preferred over a split injection to ensure the entire sample is transferred to the column.[1]
-
Inlet Temperature: An inlet temperature of around 280 °C is a good starting point to ensure efficient vaporization without thermal degradation.[1]
-
-
Inspect the Syringe: Check for a blocked or damaged autosampler syringe.
-
Carrier Gas Flow: Verify the carrier gas (typically Helium) flow rate is stable and at the recommended setting for your column (e.g., 1.0-1.2 mL/min). Check for leaks in the system.[3][4]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Active sites in the GC system, sample overload, or inappropriate oven temperature program.
-
Troubleshooting Steps:
-
Check for Active Sites:
-
Inlet Liner: The glass wool and the liner itself can have active sites. Use a deactivated liner and consider replacing it.
-
Column Contamination: If the front of the column is contaminated, it can lead to peak tailing. Trimming a small portion (10-20 cm) from the front of the column can help.
-
-
Sample Overload: If the peak is fronting, it might be due to sample overload. Dilute your sample and reinject.
-
Optimize Oven Temperature Program:
-
Initial Temperature: A lower initial oven temperature can improve focusing of the analyte at the head of the column, leading to sharper peaks. An initial temperature of around 80°C is a reasonable starting point.[1]
-
Ramp Rate: A slower temperature ramp can improve separation and peak shape.
-
-
Problem 3: Low Sensitivity
-
Possible Cause: Non-optimal MS parameters, matrix effects, or column bleed.
-
Troubleshooting Steps:
-
Optimize MS Parameters:
-
Address Matrix Effects: If analyzing complex samples, co-eluting matrix components can suppress the ionization of the target analyte. Improve sample cleanup procedures or use matrix-matched standards for calibration.
-
Minimize Column Bleed: High column bleed can increase background noise and reduce sensitivity. Use a low-bleed ("ms" grade) column and ensure the final oven temperature does not exceed the column's maximum operating temperature.
-
Experimental Protocols
Detailed GC-MS Methodology
This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrument and application.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in a high-purity solvent such as ethyl acetate or dichloromethane to a concentration within the expected calibration range (e.g., 1-100 µg/mL).
-
If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.
-
For quantitative analysis, add a known concentration of an internal standard (e.g., n-tridecane) to all standards and samples.[1]
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 280 °C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Oven Temperature Program | Initial 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min[1] |
| Transfer Line Temperature | 280 °C[1] |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) for initial identification, then SIM for quantification |
| SIM Ions | m/z 228, 197, 196[2] |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
Technical Support Center: Methyl 3-phenoxybenzoate NMR Spectral Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of ¹H and ¹³C NMR spectra of Methyl 3-phenoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in interpreting the ¹H NMR spectrum of this compound?
The primary challenges arise from the presence of two aromatic rings, leading to a complex aromatic region (typically δ 6.8-8.0 ppm). Specific difficulties include:
-
Signal Overlap: The signals from the nine aromatic protons fall within a relatively narrow chemical shift range, making individual peak assignment difficult.[1]
-
Complex Splitting Patterns: Protons on the substituted benzoate ring will exhibit complex splitting (doublet of doublets, triplets of doublets, etc.) due to coupling with multiple, chemically non-equivalent neighbors.
-
Distinguishing Between Rings: Differentiating the signals of the phenoxy group's protons from those of the benzoate ring requires careful analysis of chemical shifts and coupling constants, and often benefits from 2D NMR techniques.
Q2: How can I distinguish between the protons on the benzoate ring and the phenoxy ring?
Protons on the benzoate ring are generally more deshielded (shifted further downfield) due to the electron-withdrawing effect of the methyl ester group. Protons ortho and para to the ester group will be the most downfield. In contrast, the phenoxy group is electron-donating, leading to more shielded protons (shifted further upfield) compared to unsubstituted benzene.
Q3: The aromatic region of my ¹H NMR spectrum is just a complex multiplet. How can I resolve these overlapping signals?
When one-dimensional ¹H NMR spectra show significant signal overlap, several strategies can be employed:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals.
-
Solvent Effects: Recording spectra in different deuterated solvents (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) can induce differential chemical shifts, potentially resolving overlapping signals. Aromatic solvents like benzene-d₆ often cause Aromatic Solvent Induced Shifts (ASIS) which can be particularly useful.[2][3]
-
Two-Dimensional (2D) NMR: Techniques like COSY and HSQC are powerful tools for resolving overlap.[4]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, helping to trace the connectivity within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, spreading the proton signals out according to the much larger carbon chemical shift range.
-
Q4: What are the expected chemical shifts for the methyl and carbonyl groups in the ¹³C NMR spectrum?
-
The methyl ester protons (-OCH₃) typically appear as a sharp singlet around δ 3.9 ppm in the ¹H NMR spectrum.
-
The methyl carbon (-OCH₃) is expected in the range of δ 50-55 ppm in the ¹³C NMR spectrum.
-
The carbonyl carbon (C=O) of the ester will be significantly downfield, typically in the range of δ 165-175 ppm .[5]
Troubleshooting Guides
Problem: Ambiguous Peak Assignments in the Aromatic Region
If you are unable to definitively assign the aromatic protons and carbons, follow this troubleshooting workflow:
Caption: A logical workflow for resolving and assigning ambiguous signals in the NMR spectra of this compound.
Data Presentation
Predicted ¹H and ¹³C Chemical Shifts
The following table provides predicted chemical shift ranges for this compound. These values are estimates based on typical substituent effects and data from similar compounds. Experimental values may vary depending on the solvent and other conditions.
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.8 - 3.9 | 52 - 53 |
| C=O | - | 166 - 167 |
| Benzoate Ring | ||
| C1 | - | ~131 |
| C2 | 7.6 - 7.7 | ~123 |
| C3 | - | ~157 |
| C4 | 7.1 - 7.2 | ~119 |
| C5 | 7.3 - 7.4 | ~130 |
| C6 | 7.5 - 7.6 | ~123 |
| Phenoxy Ring | ||
| C1' | - | ~157 |
| C2'/C6' | 7.0 - 7.1 | ~119 |
| C3'/C5' | 7.3 - 7.4 | ~130 |
| C4' | 7.1 - 7.2 | ~124 |
Note: The assignments for protons and carbons within each ring are tentative and require 2D NMR for confirmation.
Experimental Protocols
Standard Protocol for ¹H and ¹³C NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6] Chloroform-d is a good starting point as it is a common solvent for many organic compounds.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and good resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Pulse program: zg30
-
Number of scans: 8-16
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Typical parameters are:
-
Pulse program: zgpg30
-
Number of scans: 1024 or more (as ¹³C has a low natural abundance)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
-
Process and reference the spectrum (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Acquisition (if necessary):
-
If signal overlap is an issue, acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on the spectrometer software.
-
References
minimizing impurity formation during Methyl 3-phenoxybenzoate synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Methyl 3-phenoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common methods for synthesizing this compound are the Ullmann condensation and the Williamson ether synthesis. The Ullmann condensation involves a copper-catalyzed reaction between an aryl halide (like methyl 3-bromobenzoate) and a phenol.[1] The Williamson ether synthesis involves the reaction of a phenoxide with an alkyl or aryl halide.[2]
Q2: What are the most common impurities to expect during the synthesis of this compound?
A2: Common impurities depend on the synthetic route. For the Ullmann condensation, you can expect unreacted starting materials, homocoupling byproducts (such as diphenyl ether and biphenyl derivatives), and the hydrolysis product, 3-phenoxybenzoic acid.[3] In Williamson ether synthesis, side products from competing elimination reactions can be an issue, especially with sterically hindered reactants.[4]
Q3: How can I monitor the reaction for impurity formation?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your reaction and visualizing the formation of byproducts. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[3][5]
Q4: What are the recommended methods for purifying the final product?
A4: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization.[1] A combination of these techniques is often used to achieve high purity.
Q5: How can I prevent the hydrolysis of the methyl ester to 3-phenoxybenzoic acid?
A5: Hydrolysis of the methyl ester can occur during the workup phase, especially if the reaction mixture is exposed to acidic or basic aqueous conditions for an extended period or at elevated temperatures. To minimize hydrolysis, it is recommended to perform the aqueous workup at room temperature or below and to minimize the contact time with acidic or basic solutions.[1]
Troubleshooting Guides
Problem: Low Yield or High Impurity Levels in Ullmann Condensation
| Symptom | Potential Cause | Troubleshooting Suggestions |
| Low to no product formation | Inactive catalyst | Use a fresh, high-purity copper catalyst. Consider using a more soluble source like CuI or adding a ligand (e.g., 1,10-phenanthroline).[1] |
| Suboptimal reaction temperature | Gradually increase the reaction temperature in 10-20°C increments. Ullmann reactions often require high temperatures (>150°C).[1] | |
| Ineffective base | Switch to a stronger or more soluble base, such as cesium carbonate (Cs₂CO₃), and ensure it is anhydrous.[1] | |
| High levels of homocoupling byproducts | Reaction temperature is too high | Lower the reaction temperature. |
| Incorrect stoichiometry | Ensure a slight excess of the phenol nucleophile is used.[1] | |
| Inappropriate ligand | Use a ligand that favors cross-coupling over homocoupling. | |
| Presence of 3-phenoxybenzoic acid | Hydrolysis during workup | Perform the aqueous workup at or below room temperature. Minimize contact time with acidic or basic solutions. Use mild acids or bases for pH adjustments.[1] |
Problem: Low Yield or Side Reactions in Williamson Ether Synthesis
| Symptom | Potential Cause | Troubleshooting Suggestions |
| Low to no product formation | Incomplete deprotonation of phenol | Use a strong base like sodium hydride (NaH) to ensure complete formation of the phenoxide. |
| Low reactivity of the aryl halide | If using an aryl halide, ensure it has an electron-withdrawing group or consider using a more reactive aryl iodide. For the synthesis of this compound, reacting the phenoxide of methyl 3-hydroxybenzoate with bromobenzene is a possible route. | |
| Formation of elimination byproducts | Steric hindrance | If possible, choose reactants that are less sterically hindered. This is generally less of a concern for the synthesis of diaryl ethers. |
Data Presentation: Impurity Profile and Mitigation
While specific quantitative data for every reaction condition is highly dependent on the experimental setup, the following table summarizes the expected impact of key parameters on the formation of major impurities during the Ullmann condensation synthesis of this compound.
| Parameter Change | Effect on Homocoupling | Effect on Hydrolysis | General Recommendation for Minimizing Impurities |
| Increase Temperature | Increase | Increase (during workup) | Optimize for the lowest effective temperature that provides a reasonable reaction rate. |
| Choice of Base (e.g., K₂CO₃ vs. Cs₂CO₃) | Can influence rate | Can influence rate | Cs₂CO₃ is often more effective due to its higher solubility, potentially allowing for milder reaction conditions and reduced side reactions.[1] |
| Choice of Solvent (e.g., DMF vs. Toluene) | Can influence rate | Less polar solvents may reduce hydrolysis | High-boiling polar aprotic solvents like DMF or DMSO are typically required for Ullmann reactions.[1] |
| Presence of Ligand (e.g., 1,10-phenanthroline) | Can decrease | No direct effect | Ligands can increase the catalyst's efficacy, allowing for lower temperatures and potentially reducing side reactions.[1] |
Experimental Protocols
Protocol 1: Ullmann Condensation Synthesis of this compound
This protocol is adapted from general procedures for Ullmann-type reactions.[1]
Materials:
-
Methyl 3-bromobenzoate
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 140-150°C and stir for 18-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Williamson Ether Synthesis of this compound
This protocol is a general representation of the Williamson ether synthesis.
Materials:
-
Methyl 3-hydroxybenzoate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Bromobenzene
-
Anhydrous DMF
-
Diethyl ether
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous DMF.
-
Cool the suspension to 0°C and add a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add bromobenzene (1.1 eq) and heat the reaction mixture to 80-100°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0°C and quench carefully with water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Ullmann condensation pathway for this compound.
Caption: Williamson ether synthesis of this compound.
Caption: Formation of a homocoupling impurity in Ullmann synthesis.
Caption: Logical workflow for troubleshooting high impurity levels.
References
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Methyl 3-phenoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Methyl 3-phenoxybenzoate.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to matrix effects in your LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of results between samples | Variable matrix effects between different sample lots. | 1. Implement a robust sample preparation method: Utilize techniques like QuEChERS or Solid-Phase Extraction (SPE) to remove interfering matrix components. 2. Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. 3-Phenoxybenzoic acid-d5 is a potential SIL-IS for the related metabolite, 3-phenoxybenzoic acid, and similar standards should be considered for this compound. 3. Employ matrix-matched calibration: Prepare calibration standards in a blank matrix that is representative of your samples. |
| Low analyte signal or poor sensitivity | Significant ion suppression caused by co-eluting matrix components. | 1. Optimize chromatographic separation: Modify the LC gradient, column chemistry, or mobile phase to separate this compound from the interfering compounds. 2. Dilute the sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components causing suppression.[1] 3. Improve sample cleanup: Use a more rigorous SPE cleanup protocol with different sorbents to remove the specific interferences. |
| Inconsistent peak shapes | Matrix components interfering with the chromatography. | 1. Incorporate a divert valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste, preventing them from entering the mass spectrometer. 2. Use a guard column: This will protect your analytical column from strongly retained matrix components. |
| Signal enhancement leading to inaccurate quantification | Co-eluting matrix components enhancing the ionization of this compound. | 1. Matrix-matched calibration is crucial: This will help to normalize the enhancement effect. 2. Investigate the source of enhancement: Use post-column infusion experiments to identify the region of the chromatogram where enhancement occurs and adjust the chromatography accordingly. |
| Failure to meet validation criteria for accuracy and precision | Uncontrolled matrix effects are impacting the quantitative performance of the method. | 1. Systematically evaluate matrix effects: Quantify the matrix effect using the post-extraction spike method. 2. Re-evaluate and optimize the entire analytical method: This includes sample preparation, chromatography, and calibration strategy. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][3][4] In the LC-MS/MS analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[4][5]
Q2: How can I quantitatively assess the matrix effect for this compound in my samples?
A2: The most common method is the post-extraction spike comparison.[3] This involves comparing the peak area of this compound in a standard solution (A) with the peak area of the analyte spiked into a blank matrix extract (B). The matrix effect (ME) can be calculated using the following formula:
ME (%) = (B / A) * 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[6]
Q3: What is the best way to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal. For the related metabolite, 3-phenoxybenzoic acid, 13C-labeled internal standards have been used effectively.[7]
Q4: What are some effective sample preparation techniques to reduce matrix effects for this compound?
A4:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used technique for pesticide residue analysis in food and agricultural samples. It involves a simple extraction and cleanup process that can effectively remove many matrix interferences.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by using specific sorbents to retain the analyte while washing away interfering components. Different SPE phases (e.g., C18, HLB) can be optimized for this compound and the specific matrix.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective for separating this compound from interfering substances based on its partitioning behavior between two immiscible liquids.
Q5: When should I use matrix-matched calibration?
A5: Matrix-matched calibration is recommended when a suitable SIL-IS is not available or when matrix effects are still significant even after sample cleanup. This involves preparing the calibration standards in a blank matrix that is free of the analyte but representative of the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects.
Quantitative Data Summary
Disclaimer: The following tables provide illustrative quantitative data for compounds structurally related to this compound, such as its primary metabolite 3-phenoxybenzoic acid (3-PBA) and other pyrethroids. This data is intended to serve as a guide, as specific matrix effects and recoveries for this compound may vary depending on the matrix and the analytical method used.
Table 1: Illustrative Matrix Effects for 3-Phenoxybenzoic Acid (3-PBA) in Various Matrices
| Matrix | Sample Preparation | Matrix Effect (%) | Type of Effect |
| Human Urine | SPE (Mixed-Mode) | Not explicitly quantified, but significant interference observed before cleanup | - |
| Animal Feed | Acetonitrile Extraction | 76% - 88% for most pyrethroids | Ion Suppression |
| Soil | QuEChERS | No significant matrix effect observed | - |
| Sediment | QuEChERS | No significant matrix effect observed | - |
Table 2: Illustrative Recovery Data for 3-Phenoxybenzoic Acid (3-PBA) and Related Compounds
| Analyte | Matrix | Sample Preparation | Average Recovery (%) |
| 3-PBA | Human Urine | SPE (Mixed-Mode) | 110 ± 6 |
| Pyrethroids | Soil | QuEChERS | 70 - 120 |
| Pyrethroids | Sediment | QuEChERS | 70 - 120 |
| Pyrethroids | Brinjal | Modified QuEChERS | 70.3 - 113.2 |
| Pyrethroids | Orange Juice | QuEChERS | 70 - 118 |
Experimental Protocols
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is a general guideline for the extraction and cleanup of this compound from a solid matrix (e.g., food, soil).
1. Sample Homogenization:
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 10 mL of acetonitrile to the tube.
- Add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).
- Shake vigorously for 1 minute.
- Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄ and 150 mg Primary Secondary Amine - PSA).
- Shake for 30 seconds.
- Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.
- The extract is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Method for Biological Fluids
This protocol provides a general procedure for extracting this compound from a liquid biological matrix (e.g., urine, plasma).
1. Sample Pre-treatment:
- Centrifuge the biological fluid sample to remove particulates.
- Dilute the sample with an appropriate buffer to adjust the pH if necessary.
2. SPE Cartridge Conditioning:
- Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) by passing 3 mL of methanol followed by 3 mL of deionized water.
3. Sample Loading:
- Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
4. Washing:
- Wash the cartridge with 3 mL of deionized water to remove polar interferences.
- Further wash with a weak organic solvent solution (e.g., 5% methanol in water) to remove less polar interferences.
5. Elution:
- Elute the this compound from the cartridge with a suitable organic solvent (e.g., 3 mL of acetonitrile or methanol).
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of Methyl 3-phenoxybenzoate
Technical Support Center: Optimizing Synthesis of Methyl 3-phenoxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The primary synthetic routes discussed are the Ullmann Condensation and the Buchwald-Hartwig C-O Cross-Coupling, which are standard methods for forming the diaryl ether bond central to the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound typically involves the formation of a C-O bond between a phenol and an aryl halide. The two most common and effective methods for this transformation are the Ullmann Condensation and the Buchwald-Hartwig C-O Cross-Coupling reaction.[1]
-
Ullmann Condensation: This is a classical method that uses a copper catalyst to couple an aryl halide (e.g., methyl 3-bromobenzoate) with a phenol in the presence of a base.[1] While it is a well-established method, it often requires high reaction temperatures.[2]
-
Buchwald-Hartwig C-O Cross-Coupling: This is a more modern approach that utilizes a palladium catalyst and a phosphine ligand to achieve the C-O bond formation. This method is often favored for its milder reaction conditions and broader substrate scope.[1]
Q2: Which starting materials are typically used for the synthesis?
A2: The common starting materials are:
-
An aryl halide, such as methyl 3-bromobenzoate or methyl 3-iodobenzoate .
-
Phenol .
-
A catalyst, which is typically a copper(I) salt (e.g., CuI) for the Ullmann reaction, or a palladium complex for the Buchwald-Hartwig reaction.[1][2]
-
A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu).[2][3]
-
An appropriate solvent, such as N,N-dimethylformamide (DMF), toluene, or dioxane.[1]
Q3: What are the critical parameters that influence the reaction yield?
A3: Several factors can significantly impact the yield of this compound:
-
Catalyst and Ligand: The choice of catalyst and, in the case of the Buchwald-Hartwig reaction, the phosphine ligand is crucial for catalytic activity.[2]
-
Base: The strength and solubility of the base are important for the deprotonation of phenol.[2]
-
Solvent: The solvent can influence the solubility of the reactants and the catalyst, as well as the reaction temperature.
-
Temperature: Both the Ullmann and Buchwald-Hartwig reactions are sensitive to temperature, and the optimal temperature will depend on the specific catalyst system and substrates used.[2]
-
Purity of Reagents: The use of pure, anhydrous reagents and solvents is critical to prevent catalyst deactivation and side reactions.[2]
Q4: What are common side reactions to be aware of during the synthesis?
A4: Potential side reactions include:
-
Homocoupling: The self-coupling of the aryl halide to form a biphenyl byproduct.[2]
-
Hydrolysis of the ester: The methyl ester group can be hydrolyzed to a carboxylic acid, particularly during aqueous workup procedures.[2]
-
Dehalogenation: The reduction of the aryl halide starting material.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper or palladium catalyst may be oxidized or of poor quality. | - Use a fresh, high-purity catalyst. - For Buchwald-Hartwig, consider using a pre-catalyst that is more air- and moisture-stable. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Ineffective Base: The base may not be strong enough to deprotonate the phenol, or it may have poor solubility in the reaction solvent. | - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - For Buchwald-Hartwig reactions, stronger bases like NaOtBu or LHMDS can be effective.[4] - Ensure the base is finely powdered and anhydrous. | |
| Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | - If no reaction is observed, incrementally increase the temperature in 10-20 °C intervals. - If decomposition is observed, lower the reaction temperature.[2] | |
| Presence of Unreacted Starting Materials | Insufficient Reaction Time: The reaction may not have been allowed to run to completion. | - Monitor the reaction progress using TLC or GC. - Increase the reaction time.[2] |
| Catalyst Deactivation: The catalyst may have been deactivated by impurities or exposure to air. | - Add a fresh portion of the catalyst. - Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[2] | |
| Formation of Significant Side Products | Homocoupling of Aryl Halide: This is a common side reaction in cross-coupling chemistry. | - Lower the reaction temperature. - Use a slight excess of the phenol nucleophile. - Select a ligand that promotes the desired cross-coupling over homocoupling.[2] |
| Ester Hydrolysis: The methyl ester can be cleaved under acidic or basic conditions, especially during workup. | - Perform the aqueous workup at room temperature or below. - Minimize the time the product is in contact with acidic or basic solutions. - Use a mild acid or base for pH adjustment if necessary.[2] |
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of a structurally similar compound, Methyl 3-(2-aminophenoxy)benzoate, which can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Ullmann Condensation [1] | Buchwald-Hartwig C-O Coupling [1] |
| Aryl Halide | Methyl 3-bromobenzoate (1.0 equiv) | Methyl 3-bromobenzoate (1.0 equiv) |
| Nucleophile | 2-Aminophenol (1.2 equiv) | 2-Aminophenol (1.2 equiv) |
| Catalyst | CuI (10 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | None specified | Xantphos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (1.5 equiv) |
| Solvent | Anhydrous DMF | Anhydrous Toluene |
| Temperature | 140 °C | 100 °C |
| Reaction Time | 18 hours | 12 hours |
| Typical Yield | 40-70% | 75-95% |
Experimental Protocols
The following are detailed methodologies for the two primary synthetic routes. These protocols are based on the synthesis of a similar diaryl ether and should be optimized for the synthesis of this compound.
Ullmann Condensation Protocol[1]
-
Reaction Setup: To an oven-dried Schlenk flask, add copper(I) iodide (10 mol%), potassium carbonate (2.0 equiv.), phenol (1.2 equiv.), and methyl 3-bromobenzoate (1.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Reaction: Heat the mixture to 140 °C and stir for 18 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig C-O Cross-Coupling Protocol[1]
-
Reaction Setup: In a glovebox, add to a vial palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), cesium carbonate (1.5 equiv.), phenol (1.2 equiv.), and methyl 3-bromobenzoate (1.0 equiv.).
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the final product.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the synthesis and troubleshooting of this compound.
Caption: A diagram illustrating the general experimental workflows for the Ullmann and Buchwald-Hartwig syntheses of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Methyl 3-phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Methyl 3-phenoxybenzoate. The information presented is based on established analytical method validation guidelines, particularly those from the International Council for Harmonisation (ICH)[1][2][3][4], and published data on the analysis of structurally similar compounds.
This compound is an aromatic ester whose accurate quantification is crucial in various stages of research and development, including purity assessment and stability studies. The selection of an appropriate analytical technique is paramount for ensuring reliable and accurate results. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its versatility and robustness.[5][6][7][8] This guide will detail a validated HPLC method and compare its performance characteristics with potential alternative methods, GC-MS and UPLC.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of a validated HPLC method for the analysis of a compound structurally similar to this compound, alongside expected performance data for GC-MS and UPLC methods. This data is compiled from various sources and serves as a comparative benchmark.
| Validation Parameter | HPLC Method | GC-MS Method (Anticipated) | UPLC Method (Anticipated) |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | High specificity due to mass spectrometric detection, allowing for definitive peak identification. | No interference from blank and placebo at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 150 | 0.1 - 100 | 0.5 - 200 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 2.0% | ≤ 3.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.5% | ≤ 1.8% |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.01 | ~0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.3 | ~0.03 | ~0.15 |
| Robustness | Unaffected by minor changes in mobile phase composition, flow rate, and column temperature. | Unaffected by minor changes in oven temperature ramp rate, carrier gas flow, and injection volume. | Unaffected by minor changes in mobile phase composition, flow rate, and column temperature. |
| System Suitability (Typical) | Tailing factor ≤ 2.0, Theoretical plates > 2000 | Peak shape and signal-to-noise ratio within specified limits. | Tailing factor ≤ 1.8, Theoretical plates > 3000 |
Experimental Protocols
Validated HPLC Method
This protocol is adapted from a validated method for a structurally similar compound, Methyl 2-(3-acetylphenyl)benzoate.
-
Chromatographic System:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (Gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase and dilute to the desired concentrations for calibration.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for volatile and semi-volatile compounds, offering high specificity.
-
Chromatographic System:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 50-500.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate) and dilute for calibration.
-
Sample Solution: Dissolve the sample in a suitable solvent and dilute to a known concentration.
-
Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers advantages in terms of speed and resolution compared to conventional HPLC.
-
Chromatographic System:
-
Instrument: UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size (or equivalent).
-
Mobile Phase: Acetonitrile and Water (Gradient elution).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm (with PDA for peak purity).
-
Injection Volume: 2 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase and dilute for calibration.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Workflow and Process Visualization
The following diagrams illustrate the typical workflows for HPLC method validation and the logical comparison of the three analytical techniques.
Caption: Workflow for the validation of an HPLC method.
References
- 1. Optimization and validation of an automated DHS-TD-GC-MS method for the determination of aromatic esters in sweet wines. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 7. researchgate.net [researchgate.net]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Inter-Laboratory Comparison of Methyl 3-phenoxybenzoate Quantification: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of Methyl 3-phenoxybenzoate, a compound relevant in various chemical and pharmaceutical research settings. Given the absence of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document synthesizes expected performance data from established analytical techniques for structurally similar compounds. The objective is to offer a practical benchmark for laboratories looking to develop, validate, or compare their own methods for quantifying this compound.
The primary analytical techniques evaluated are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely accessible in analytical laboratories and offer a balance of selectivity, sensitivity, and robustness for the quantification of small organic molecules like this compound.
Data Presentation: A Hypothetical Inter-Laboratory Study
To illustrate the expected performance of different analytical methods, we present hypothetical data from a simulated inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C). Each laboratory was tasked with quantifying this compound in a set of prepared samples.
Table 1: Comparison of HPLC-UV Method Performance Across Laboratories
| Parameter | Lab A | Lab B | Lab C |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 99.0 - 101.5% |
| Precision (% RSD) | < 2.0% | < 2.5% | < 1.8% |
| LOD (ng/mL) | ~10 ng/mL | ~15 ng/mL | ~8 ng/mL |
| LOQ (ng/mL) | ~30 ng/mL | ~45 ng/mL | ~25 ng/mL |
Table 2: Comparison of GC-MS Method Performance Across Laboratories
| Parameter | Lab A | Lab B | Lab C |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.0 - 102.0% | 96.5 - 104.0% |
| Precision (% RSD) | < 5.0% | < 4.5% | < 5.5% |
| LOD (ng/mL) | ~1 ng/mL | ~2 ng/mL | ~1.5 ng/mL |
| LOQ (ng/mL) | ~3 ng/mL | ~6 ng/mL | ~5 ng/mL |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices or instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine quality control of this compound in bulk material and various formulations.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.[2]
-
Injection Volume: 10 µL.[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.[1] Filter through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (R²) should be > 0.998.
-
Accuracy and Precision: Analyze replicate preparations of samples spiked with known concentrations of the standard. Accuracy is determined by the percent recovery, and precision is assessed by the relative standard deviation (%RSD).
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher specificity and sensitivity, making it suitable for the analysis of trace amounts of this compound, particularly in complex matrices.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using a volatile solvent like ethyl acetate.
-
Working Standard Solutions: Serially dilute the stock solution with ethyl acetate to prepare calibration standards.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
3. Validation Parameters:
-
Linearity: Generate a calibration curve from the analysis of working standards.
-
Specificity: The mass spectrometer provides high specificity. Confirm the identity of the analyte by comparing its mass spectrum with a reference spectrum. The molecular ion peak for this compound is expected at m/z 228.[3]
-
LOD/LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the analytical processes described.
Caption: General analytical workflow for the quantification of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC assay for characterizing alpha-cyano-3-phenoxybenzyl pyrethroids hydrolytic metabolism by Helicoverpa armigera (Hubner) based on the quantitative analysis of 3-phenoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Methyl 3-phenoxybenzoate: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. Methyl 3-phenoxybenzoate, a key intermediate in the synthesis of various compounds, requires precise analytical methods for quality control and research. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by detailed experimental protocols.
This compound is a semi-volatile organic compound with a molecular weight of 228.24 g/mol .[1][2] Its properties make it amenable to analysis by both HPLC and GC-MS. The choice between these techniques often depends on the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.
Fundamental Principles
High-Performance Liquid Chromatography (HPLC): HPLC is a separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[3][4] The separation is based on the differential partitioning of the analyte between the two phases. For compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is typically used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar liquid mixture. HPLC is particularly well-suited for non-volatile or thermally sensitive compounds.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and swept through a column by an inert carrier gas.[3][4] Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[5] The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for definitive identification and quantification.[5] GC-MS is ideal for volatile and semi-volatile compounds that are thermally stable.[3][6]
Quantitative Data Comparison
The following table summarizes the key performance characteristics and considerations for each technique in the context of analyzing this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Excellent for non-volatile, thermally labile, and high molecular weight compounds.[3] Suitable for the semi-volatile this compound. | Ideal for volatile and semi-volatile, thermally stable compounds with molecular weights typically below 500 Da.[3] Well-suited for this compound. |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[4] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.[4][5] |
| Detector | Commonly UV-Vis or Photodiode Array (PDA) Detector. Mass Spectrometry (LC-MS) can also be used for higher selectivity. | Mass Spectrometer, providing high selectivity and structural information for definitive identification.[5] |
| Sensitivity & Selectivity | Good sensitivity with UV detection. Selectivity can be limited if co-eluting impurities have similar UV spectra. LC-MS offers higher selectivity and sensitivity.[7][8] | Excellent sensitivity and selectivity, especially in Selective Ion Monitoring (SIM) mode.[9] Mass spectra provide a high degree of confidence in identification. |
| Sample Preparation | Simpler; typically involves dissolving the sample in the mobile phase or a compatible solvent and filtering.[10][11] | Requires sample to be in a volatile organic solvent.[5][6] Derivatization may be needed for non-volatile analytes, though not for this compound.[6] |
| Speed of Analysis | Run times can be longer compared to modern fast GC methods. | Fast GC methods can offer high throughput for volatile compounds.[3][12] |
| Cost Considerations | Higher operational cost due to the need for expensive, high-purity solvents.[3] | Generally lower cost per analysis due to the use of gases as the mobile phase, which are less expensive than HPLC solvents.[3] |
| Matrix Effects | Can be significant, potentially affecting quantification. LC-MS/MS can mitigate these effects.[8] | Matrix effects can also be a challenge, but the selectivity of MS/MS can overcome many of these interferences.[12] |
Experimental Workflows
The logical flow from sample preparation to data analysis for both techniques is crucial for obtaining reliable results.
Detailed Experimental Protocols
The following protocols provide a starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol 1: HPLC-UV Analysis of this compound
This method is based on standard reverse-phase chromatography principles suitable for aromatic esters.[11]
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
HPLC grade acetonitrile and water
-
Formic acid (optional, for mobile phase modification)
-
Diluent: 50:50 (v/v) mixture of acetonitrile and water
2. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[10][11][13] |
| Mobile Phase A | HPLC grade water (optional: with 0.1% formic acid)[10] |
| Mobile Phase B | HPLC grade acetonitrile (optional: with 0.1% formic acid)[10] |
| Gradient Elution | 0-2 min: 50% B; 2-10 min: 50% to 95% B; 10-12 min: 95% B; 12-13 min: 95% to 50% B; 13-15 min: 50% B |
| Flow Rate | 1.0 mL/min[10][13] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[13] |
| Injection Volume | 10 µL[13] |
3. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh the sample, dissolve it in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[14]
Protocol 2: GC-MS Analysis of this compound
This protocol is designed for the quantification of semi-volatile compounds and leverages the specificity of mass spectrometry.[15]
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
High-purity volatile organic solvent (e.g., dichloromethane or ethyl acetate)[15]
-
Helium (carrier gas, >99.999% purity)
2. GC-MS Conditions:
| Parameter | Value |
|---|---|
| GC Column | Non-polar capillary column, e.g., DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume)[6] |
| Oven Temperature Program | Initial: 150 °C, hold for 1 min; Ramp: 20 °C/min to 300 °C; Hold: 5 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) for identification and Selective Ion Monitoring (SIM) for quantification.[9] |
| SIM Ions | m/z 228 (molecular ion), 197, 196[1] |
3. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with dichloromethane.
-
Sample Solution: Accurately weigh the sample, dissolve it in dichloromethane to achieve a concentration within the calibration range, and filter through a 0.22 µm syringe filter into a 2 mL glass autosampler vial.[15]
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the analysis of this compound.
-
Choose GC-MS for its high specificity, sensitivity, and definitive identification capabilities, which are critical for trace-level detection and confirmation of identity in complex matrices. It is also generally more cost-effective for routine analysis of volatile compounds.[3]
-
Choose HPLC when dealing with samples that may contain non-volatile impurities or when analyzing thermally sensitive compounds. The technique is straightforward and widely available, making it a workhorse in many quality control laboratories.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific application requirements, including regulatory guidelines, sample complexity, and the desired level of analytical detail.
References
- 1. This compound | C14H12O3 | CID 198261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. gentechscientific.com [gentechscientific.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Comparison of Two Methods for the Determination of Selected Pesticides in Honey and Honeybee Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. fsis.usda.gov [fsis.usda.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Methyl 3-phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-phenoxybenzoate is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides an objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and detailed protocols to inform laboratory and process chemistry decisions.
Executive Summary
The synthesis of this compound is predominantly achieved through a two-step process: the formation of the diaryl ether bond followed by esterification, or vice-versa. The key diaryl ether forming reactions are the classical Ullmann condensation and the modern Buchwald-Hartwig C-O cross-coupling . A direct esterification of 3-phenoxybenzoic acid, typically via Fischer esterification , represents another common pathway. More recent advancements include greener alternatives such as microwave-assisted synthesis and continuous flow processes, which offer significant improvements in reaction times and efficiency. This guide will compare these routes based on reaction conditions, yield, catalyst systems, and overall practicality.
Comparison of Key Synthetic Routes
The following table summarizes the quantitative data for the primary synthetic routes to this compound, providing a basis for comparison.
| Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Ullmann Condensation | Methyl 3-bromobenzoate, Phenol | CuI (10 mol%), K₂CO₃ | DMF | 140 | 18 | Moderate | Low catalyst cost.[1][2] | Harsh reaction conditions, long reaction times, often requires high temperatures.[1][2] |
| Buchwald-Hartwig C-O Coupling | Methyl 3-iodobenzoate, Phenol | Pd(OAc)₂, Biarylphosphine ligand (e.g., tBuXPhos) | Toluene | 80-110 | 2-4 | High | Milder conditions, broader substrate scope, higher yields, shorter reaction times.[3][4] | High cost of palladium and specialized ligands.[3][4] |
| Fischer Esterification | 3-Phenoxybenzoic acid, Methanol | H₂SO₄ (catalytic) | Methanol | Reflux (≈65) | 4-6 | High | Inexpensive reagents, simple procedure.[5][6][7][8] | Equilibrium reaction, requires excess alcohol or removal of water.[5][6][7][8] |
| Microwave-Assisted Ullmann | 2-Chlorobenzoic acid, Phenol derivatives | Copper sulfate | Dry media | - | Minutes | High | Drastic reduction in reaction time, often higher yields.[9][10][11][12][13] | Specialized equipment required, scalability can be a challenge.[9][10][11][12][13] |
Detailed Experimental Protocols
Route 1: Ullmann Condensation
This protocol describes a typical copper-catalyzed synthesis for forming the diaryl ether linkage.
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of Methyl 3-Phenoxybenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of methyl 3-phenoxybenzoate and its structural isomers, methyl 2-phenoxybenzoate and methyl 4-phenoxybenzoate. Understanding the relative stability of these isomers is crucial for applications in drug design, materials science, and agrochemicals, where molecular integrity under various conditions dictates efficacy and safety. This comparison is based on established principles of organic chemistry, supported by data from analogous compounds, and outlines the experimental protocols necessary for empirical validation.
Introduction to Methyl Phenoxybenzoate Isomers
Methyl phenoxybenzoates are aromatic esters characterized by a phenoxy group attached to a methyl benzoate backbone. The position of the phenoxy group (ortho, meta, or para) significantly influences the molecule's electronic and steric properties, which in turn dictates its stability against thermal, hydrolytic, and photolytic degradation.
Comparative Stability Analysis
The stability of an ester is primarily influenced by the electronic environment of the carbonyl group and the steric hindrance around it.
Hydrolytic Stability:
The hydrolysis of esters can be catalyzed by acid or base and is sensitive to both electronic and steric effects.
-
Electronic Effects: The phenoxy group is generally considered to be electron-withdrawing through its inductive effect (-I) but can be electron-donating through resonance (+R), particularly when positioned ortho or para to the ester group.
-
Methyl 4-phenoxybenzoate (para): The para-phenoxy group can donate electron density to the carbonyl group via resonance, which is expected to slightly decrease the electrophilicity of the carbonyl carbon. This would theoretically lead to a slower rate of nucleophilic attack by water or hydroxide ions, suggesting a higher hydrolytic stability compared to the meta isomer.
-
Methyl 2-phenoxybenzoate (ortho): The ortho-phenoxy group can also donate electron density through resonance. However, its close proximity to the ester group introduces significant steric hindrance.
-
This compound (meta): In the meta position, the resonance effect of the phenoxy group on the carbonyl carbon is minimized. Therefore, the electron-withdrawing inductive effect is more dominant, making the carbonyl carbon more electrophilic and potentially more susceptible to hydrolysis compared to the para isomer. Studies on substituted methyl benzoates have shown that electron-withdrawing groups generally increase the rate of alkaline hydrolysis.
-
-
Steric Effects: Steric hindrance plays a crucial role in the stability of the ortho isomer.
-
Methyl 2-phenoxybenzoate (ortho): The bulky phenoxy group adjacent to the methyl ester group sterically hinders the approach of a nucleophile to the carbonyl carbon. This steric shield is expected to significantly slow down the rate of hydrolysis, likely making the ortho isomer the most hydrolytically stable of the three. Research on the hydrolysis of ortho-substituted benzoates has consistently shown a decreased reaction rate due to steric hindrance.[1]
-
Predicted Order of Hydrolytic Stability (Highest to Lowest):
Methyl 2-phenoxybenzoate > Methyl 4-phenoxybenzoate > this compound
Thermal Stability:
Aromatic esters are known for their high thermal stability due to the delocalized electron systems of the aromatic rings.[2] The degradation temperature is influenced by the overall molecular structure and intermolecular forces. While direct comparative data is unavailable, it is expected that all three isomers will exhibit high thermal stability. Differences in their decomposition temperatures would likely be subtle and influenced by their crystal packing and the specific bond dissociation energies, which are expected to be similar.
Photostability:
The photostability of these isomers will depend on their ability to absorb UV radiation and the subsequent photochemical pathways for degradation. The phenoxybenzoate scaffold, present in some pesticides, can be susceptible to photodegradation.[3][4] The position of the phenoxy group will influence the molecule's UV absorption spectrum. It is plausible that the different isomers will exhibit varying degrees of photostability, but without experimental data, a definitive comparison is speculative.
Quantitative Data Summary
| Isomer | Predicted Relative Hydrolytic Stability | Predicted Relative Thermal Stability | Predicted Relative Photostability |
| Methyl 2-phenoxybenzoate | Highest | High | Data Dependent |
| This compound | Lowest | High | Data Dependent |
| Methyl 4-phenoxybenzoate | Intermediate | High | Data Dependent |
Experimental Protocols
To empirically determine the comparative stability of these isomers, the following experimental protocols are recommended.
Hydrolytic Stability Assessment via HPLC
This protocol describes a method to determine the rate of hydrolysis under basic conditions by monitoring the disappearance of the parent ester over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of each isomer (methyl 2-phenoxybenzoate, this compound, and methyl 4-phenoxybenzoate) in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Reaction Initiation: In a temperature-controlled water bath (e.g., 37°C), add a known volume of the ester stock solution to a buffered aqueous solution of known pH (e.g., pH 9 buffer) to achieve a final ester concentration of 10 µg/mL.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the hydrolysis reaction by adding the aliquot to a solution that neutralizes the base (e.g., a solution containing an excess of acid).
-
HPLC Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method with UV detection. The mobile phase and column should be chosen to achieve good separation of the parent ester from its hydrolysis products (the corresponding phenoxybenzoic acid and methanol).
-
Data Analysis: Plot the natural logarithm of the peak area of the parent ester against time. The slope of this plot will give the pseudo-first-order rate constant (k) for hydrolysis. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.
Thermal Stability Assessment using TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of the isomers.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of each isomer into a TGA or DSC pan.
-
TGA Analysis:
-
Place the sample in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) from ambient temperature to a temperature where complete decomposition occurs (e.g., 600°C).
-
Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
-
-
DSC Analysis:
-
Place the sample in the DSC cell alongside an empty reference pan.
-
Heat the sample under a controlled atmosphere at a constant rate.
-
Record the heat flow to the sample relative to the reference. This will reveal melting points, phase transitions, and the enthalpy of decomposition.
-
Photostability Assessment
This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.
Methodology:
-
Sample Preparation: Prepare thin layers of each isomer on chemically inert, transparent surfaces (e.g., quartz plates). Also, prepare solutions of each isomer in a photochemically inert solvent (e.g., acetonitrile) in quartz cuvettes.
-
Dark Control: Prepare a parallel set of samples and wrap them in aluminum foil to serve as dark controls.
-
Light Exposure: Place the samples and dark controls in a photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). Expose the samples to a specified illumination level (e.g., not less than 1.2 million lux hours) and near-UV energy (e.g., not less than 200 watt-hours/square meter).
-
Analysis: After exposure, analyze the samples and dark controls by HPLC to quantify the amount of the parent isomer remaining and to identify any major photodegradation products.
-
Comparison: Compare the degradation of the exposed samples to the dark controls to determine the extent of photodegradation.
Conclusion
Based on fundamental principles of organic chemistry, the predicted order of hydrolytic stability for the methyl phenoxybenzoate isomers is ortho > para > meta. The significant steric hindrance of the ortho isomer is expected to make it the most stable. All three isomers are anticipated to have high thermal stability. A definitive comparison of their photostability requires experimental investigation. The outlined protocols provide a robust framework for the empirical determination and comparison of the stability profiles of these important chemical entities. This information is critical for the rational design and development of new molecules with desired stability characteristics.
References
Immunoassay Antibody Specificity for 3-Phenoxybenzoic Acid: A Comparative Analysis
A direct comparative guide on the cross-reactivity of antibodies for Methyl 3-phenoxybenzoate immunoassays could not be compiled due to a lack of publicly available experimental data. Scientific literature accessible through targeted searches does not currently offer studies that have developed and characterized multiple antibodies specifically for this compound and published their cross-reactivity profiles.
However, extensive research has been conducted on immunoassays for the closely related compound, 3-phenoxybenzoic acid (3-PBA) , which is a major metabolite of pyrethroid insecticides. Understanding the cross-reactivity of antibodies developed for 3-PBA can provide valuable insights for researchers interested in developing or utilizing immunoassays for related compounds like this compound. This guide presents a comparative analysis of antibody cross-reactivity from published studies on 3-PBA immunoassays.
Cross-Reactivity of Anti-3-Phenoxybenzoic Acid Antibodies
The specificity of an antibody is a critical parameter in immunoassay development, determining its ability to distinguish between the target analyte and structurally similar molecules. The following table summarizes the cross-reactivity of different antibodies developed for the detection of 3-phenoxybenzoic acid with various related compounds. Cross-reactivity is typically determined by competitive immunoassay, where the concentration of the cross-reactant required to cause 50% inhibition of the signal (IC50) is compared to the IC50 of the target analyte (3-PBA).
| Antibody ID/Type | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Nanobody (Nbs) | 3-Phenoxybenzoic acid | 3-Phenoxybenzaldehyde | 75.1 | [1] |
| 4-(3-Hydroxybenoxy) benzoic acid | 13.5 | [1] | ||
| 3-Phenoxybenzyl alcohol | <0.1 | [1] | ||
| Polyclonal Antiserum 294 | 3-Phenoxybenzoic acid | 4-Fluoro-3-phenoxybenzoic acid | 72 | [2] |
| 4-Hydroxy-3-PBA | 103 | [2] | ||
| 3-Phenoxybenzaldehyde | 75 | [2] | ||
| Monoclonal Antibody (mAb) CL/CN-1D2 | Cypermethrin | 3-Phenoxybenzoic acid | 100.0 | [3] |
| 4-Fluoro-3-phenoxybenzoic acid | 72.0 | [3] |
Experimental Protocols
The determination of antibody cross-reactivity is a crucial step in the validation of any immunoassay. Below are generalized experimental protocols based on the methodologies described in the cited literature for competitive immunoassays.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common method for quantifying antibody specificity.
a. Hapten Synthesis and Immunogen Preparation:
-
A hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) of 3-phenoxybenzoic acid is synthesized. This often involves introducing a linker arm to the 3-PBA molecule.
-
The hapten is then conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen.
b. Antibody Production:
-
Animals (e.g., rabbits for polyclonal antibodies, mice for monoclonal antibodies) are immunized with the immunogen.
-
For polyclonal antibodies, the serum is collected and purified.
-
For monoclonal antibodies, hybridoma technology is used to produce a continuous supply of a single, specific antibody.
c. Competitive ELISA Procedure:
-
Coating: A microtiter plate is coated with a conjugate of the hapten and a different carrier protein (e.g., ovalbumin, OVA) to prevent non-specific binding.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking agent like non-fat dry milk or BSA.
-
Competition: A mixture of the antibody and either the standard (3-PBA) or the potential cross-reacting compound is added to the wells. The free analyte and the coated analyte compete for binding to the limited amount of antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
d. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the concentration of the 3-PBA standard.
-
The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined for 3-PBA and each potential cross-reactant.
-
The percent cross-reactivity (%CR) is calculated using the formula: %CR = (IC50 of 3-PBA / IC50 of Cross-Reactant) x 100
Lateral Flow Immunoassay (LFA)
This method is often used for rapid, qualitative, or semi-quantitative screening.
a. Reagent Preparation:
-
Colloidal gold nanoparticles are conjugated to the specific antibody.
-
A nitrocellulose membrane is striped with a capture reagent (e.g., the hapten-protein conjugate) at the test line and an anti-species antibody at the control line.
b. Assay Principle:
-
The sample containing the analyte (or cross-reactant) is applied to the sample pad.
-
The sample migrates along the strip and rehydrates the gold-conjugated antibody.
-
If the analyte is present, it binds to the antibody-gold conjugate, preventing it from binding to the capture reagent at the test line.
-
The unbound antibody-gold conjugate continues to migrate and is captured at the control line.
-
A visible line at the control line indicates a valid test, while the absence or reduced intensity of the test line indicates the presence of the analyte.
Visualizing Immunoassay Principles and Molecular Relationships
To better understand the experimental workflow and the structural basis for potential cross-reactivity, the following diagrams are provided.
Caption: Workflow of a competitive ELISA for determining antibody cross-reactivity.
Caption: Structural relationship between 3-PBA and this compound.
Alternatives to Immunoassays
For the quantitative analysis of this compound, especially when high specificity is required to differentiate it from its parent acid and other metabolites, alternative analytical methods should be considered. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique that can separate and identify different compounds in a complex mixture based on their mass-to-charge ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, but uses liquid chromatography for separation, which is often more suitable for less volatile and thermally labile compounds.
These instrumental methods, while generally more time-consuming and expensive than immunoassays, offer superior specificity and can be used to confirm results obtained from immunoassay screening.
References
- 1. Development of Nanobody-Based Flow-through Dot ELISA and Lateral-flow Immunoassay for Rapid Detection of 3-Phenoxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Broad-Spectrum Monoclonal Antibody-Based Heterologous ic-ELISA for the Detection of Multiple Pyrethroids in Water, Milk, Celery, and Leek - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to SPE Cartridges for Methyl 3-phenoxybenzoate Extraction
For researchers, scientists, and drug development professionals engaged in the analysis of synthetic pyrethroids and their metabolites, achieving clean and concentrated samples is paramount for accurate quantification. Methyl 3-phenoxybenzoate is a key intermediate and metabolite in the synthesis and degradation of many pyrethroid insecticides. Solid-Phase Extraction (SPE) stands out as a robust and efficient technique for the extraction and purification of such compounds from complex matrices. This guide provides an objective comparison of the performance of different SPE cartridges, supported by experimental data, to aid in the selection of the most suitable product for your analytical needs.
The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For a moderately polar, neutral compound like this compound, reversed-phase SPE is the most common approach. In this guide, we will compare the performance of two widely used reversed-phase sorbents: octadecyl-bonded silica (C18) and a hydrophilic-lipophilic balanced (HLB) polymer.
Data Presentation: Performance of SPE Cartridges
The following table summarizes the performance of C18 and HLB SPE cartridges for the extraction of compounds structurally related to this compound, such as other pyrethroids and pesticides. The data is compiled from various studies to provide a comparative overview of their extraction efficiencies.
| SPE Cartridge Type | Analyte(s) | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Oasis HLB | 67 Pesticides (including pyrethroids) | Water | >68% | <12.3% | [1] |
| Chromabond C18 | 67 Pesticides (including pyrethroids) | Water | >65% | <9.7% | [1] |
| Florisil | Synthetic Pyrethroids | Whole Blood | Good Recoveries (>100% with matrix effect) | Not Specified | [2][3] |
| C18 | Synthetic Pyrethroids | Whole Blood | Insufficient (matrix effect observed) | Not Specified | [2][3] |
| Silica | Synthetic Pyrethroids | Whole Blood | Insufficient (matrix effect observed) | Not Specified | [2][3] |
| Oasis HLB | Methylparaben | O/W Emulsion | Not Quantified, but effective cleanup | Not Specified | [4] |
| C18 | 30 Pesticides | Water | 70.40 - 88.03% | 2.2 - 18% | [5] |
Note: Recovery and RSD can vary depending on the specific analyte, sample matrix, and experimental conditions. The data presented here is for comparative purposes.
Experimental Workflow
The general workflow for Solid-Phase Extraction involves several key steps, from cartridge preparation to the elution of the purified analyte.
References
A Comparative Analysis of the Toxicological Profiles: Methyl 3-phenoxybenzoate vs. Parent Pyrethroids
This guide provides a detailed comparison between the toxicity of Methyl 3-phenoxybenzoate, a common metabolite, and its parent pyrethroid insecticides, specifically Permethrin, Cypermethrin, and Deltamethrin. The content is intended for researchers, scientists, and professionals in drug development and toxicology, offering a data-driven overview supported by experimental evidence and standardized protocols.
Pyrethroids are a major class of synthetic insecticides valued for their high efficacy against insects and relatively low mammalian toxicity.[1] However, understanding the complete toxicological picture requires an examination of not only the parent compounds but also their metabolites. This compound is a key structural component and breakdown product of many pyrethroids. This guide will dissect and compare the available toxicity data for this metabolite against three widely used parent compounds.
Acute Toxicity Profile
Acute toxicity, typically assessed by the median lethal dose (LD50), provides a primary measure of a substance's short-term poisoning potential. Pyrethroids exhibit a range of acute toxicities, largely dependent on their structure.
Clinical signs of acute toxicity from pyrethroid exposure are primarily neurological.[2] They are classified into two types based on chemical structure and the symptoms produced:
-
Type I Pyrethroids (e.g., Permethrin) lack an α-cyano group and typically produce tremors, ataxia, hyperactivity, and convulsions (T syndrome).[3]
-
Type II Pyrethroids (e.g., Cypermethrin, Deltamethrin) contain an α-cyano group and cause more severe symptoms, including profuse salivation, choreoathetosis (sinuous writhing), and seizures (CS syndrome).[2][4]
Table 1: Comparison of Acute Oral Toxicity (Rat)
| Compound | Type | Acute Oral LD50 (Rat, mg/kg) | Key Clinical Signs |
| This compound | Metabolite | Data not available | Not well-characterized |
| Permethrin | Type I | 430 - 4000[5] | Tremors, hyperactivity, ataxia, convulsions, paralysis.[3] |
| Cypermethrin | Type II | 87 - 326[6] | Salivation, writhing, seizures, loss of bladder control.[7][8] |
| Deltamethrin | Type II | ~5540 (in gum arabic)¹[9] | Salivation, ataxia, choreoathetotic movements, convulsions.[9] |
¹The toxicity of Deltamethrin is highly dependent on the carrier solvent; it is significantly more toxic when dissolved in oil.[9]
Genotoxicity Profile
Genotoxicity assays are used to assess the potential of a substance to damage genetic material (DNA). The Bacterial Reverse Mutation Assay, or Ames test, is a standard initial screening for mutagenic potential.
While Permethrin is generally reported to be non-mutagenic, some studies have indicated that Cypermethrin can cause genetic damage, such as chromosomal abnormalities in mouse bone marrow and spleen cells.[5][8] Evidence for Deltamethrin's genotoxicity is also a subject of ongoing research.[10][11] Specific, publicly available genotoxicity data for this compound is limited.
Table 2: Summary of Genotoxicity Findings
| Compound | Ames Test Result (Typical) | Other Genotoxic Effects Noted |
| This compound | Data not available | Data not available |
| Permethrin | Generally Negative[5] | Evidence is inconclusive.[5] |
| Cypermethrin | Generally Negative | Linked to chromosomal abnormalities in animal studies.[8] Classified as a possible human carcinogen.[6][8] |
| Deltamethrin | Data not conclusive | Some studies suggest potential for genotoxicity.[10][11] |
Mechanism of Action: Neurotoxicity
The primary mechanism underlying the toxicity of parent pyrethroids is their interaction with voltage-gated sodium channels in nerve cell membranes.[12][13][14] By binding to these channels, they delay their closure, leading to a prolonged influx of sodium ions.[13] This action causes repetitive nerve firing and prolonged excitation, which manifests as the clinical signs of neurotoxicity.[13][14]
Type II pyrethroids, with their α-cyano group, prolong this sodium current for a much longer duration than Type I pyrethroids, leading to more severe and prolonged nerve depolarization and the characteristic CS syndrome.[4] Some Type II pyrethroids may also act on voltage-gated chloride channels.[4][15]
This compound, as a metabolite, lacks the complete chemical structure necessary to exert this specific effect on voltage-gated sodium channels. Its own neurotoxic potential is not considered a primary driver of the acute toxicity seen after exposure to the parent compounds.
References
- 1. bpac.org.nz [bpac.org.nz]
- 2. HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4 Acute and Short-Term Toxicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. avensonline.org [avensonline.org]
- 5. health.maryland.gov [health.maryland.gov]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Cypermethrin - Wikipedia [en.wikipedia.org]
- 9. Toxicological studies of deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Neurotoxicological effects and the mode of action of pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
cost-benefit analysis of different analytical methods for Methyl 3-phenoxybenzoate
A Comparative Guide to Analytical Methods for Methyl 3-phenoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of the two primary analytical methods for the detection and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate analytical technique is critical and depends on various factors including sensitivity requirements, sample matrix complexity, budget constraints, and desired sample throughput.
This compound is a chemical compound used in various industrial applications and can be a metabolite of certain synthetic pyrethroid pesticides. Accurate quantification is essential for environmental monitoring, food safety, and toxicology studies.
Quantitative Performance and Cost Comparison
The following table summarizes the key performance characteristics and associated costs for GC-MS and HPLC-UV analysis of pesticide residues like this compound. Costs are estimates and can vary based on manufacturer, region, and specific instrument configuration.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Use | Identification, Quantification, Impurity Profiling | Quantification, Purity Assessment |
| Initial Instrument Cost | $80,000 - $300,000+[1] | $20,000 - $40,000+[2] |
| Operational Cost | Lower (cheaper carrier gases)[3] | Higher (high-purity solvents)[3][4] |
| Outsourced Cost/Sample | $150 - $800[5] | Generally lower than GC-MS |
| Sensitivity | Very High (pg to ng/mL range)[6] | Moderate (µg/mL to ng/mL range)[7] |
| Typical Limit of Detection (LOD) | 0.1 - 0.5 ng/mL[6] | 0.02 - 2 µg/mL[7][8] |
| Typical Limit of Quantification (LOQ) | 0.5 - 10 ng/g[6][9] | 0.07 - 7 µg/mL[7][8] |
| Selectivity | Excellent (mass fragmentation provides high confidence)[10] | Good (relies on chromatographic separation and UV absorbance)[10] |
| Analysis Time per Sample | Fast (can be ~10-20 minutes) | Moderate (typically 10-30 minutes) |
| Sample Derivatization | May be required for less volatile compounds | Not typically required |
| Pros | High sensitivity and selectivity; ideal for complex matrices; provides structural information. | Lower initial cost; simpler operation; robust and reliable for routine quantification.[11] |
| Cons | Higher initial investment; may require sample derivatization; more complex maintenance.[11] | Lower sensitivity and selectivity compared to MS; potential for matrix interference.[4] |
Experimental Protocols
A successful analysis begins with proper sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticides from various matrices, particularly in food and environmental samples.[12][13][14]
Sample Preparation: QuEChERS Method (AOAC Official Method 2007.01)
This protocol is suitable for preparing samples prior to both GC-MS and HPLC-UV analysis.
a. Homogenization & Extraction:
-
Homogenize a representative portion of the sample (e.g., fruit, soil) to achieve a uniform consistency. For samples with high water content, cryogenic grinding with dry ice is recommended to prevent the degradation of volatile analytes.[14][15]
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add an appropriate internal standard.
-
Add the contents of a QuEChERS extraction salt packet (containing 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate).
-
Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥1,500 rcf for 3 minutes. The resulting top layer is the acetonitrile extract.
b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing PSA (primary secondary amine) sorbent and anhydrous MgSO₄. For samples with fat, C18 sorbent is also included. For pigmented samples, graphitized carbon black (GCB) may be used.[13]
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge for 2 minutes at high speed.
-
The resulting supernatant is the final extract, ready for analysis. Transfer it to an autosampler vial.
References
- 1. How Much Does a GC-MS System Cost? [excedr.com]
- 2. uhplcs.com [uhplcs.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. scielo.br [scielo.br]
- 8. longdom.org [longdom.org]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 12. measurlabs.com [measurlabs.com]
- 13. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. food-safety.com [food-safety.com]
Safety Operating Guide
Proper Disposal of Methyl 3-phenoxybenzoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 3-phenoxybenzoate, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations.
The disposal of this compound must be handled with care, treating it as toxic and environmentally hazardous waste.[1] This is based on conservative guidelines for similar aromatic amines and benzoate esters, in the absence of a specific Safety Data Sheet (SDS) for this exact compound.[1] All disposal procedures must comply with local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA).[2][3][4][5]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][9][10][11]
In case of a spill, absorb the material with an inert absorbent like vermiculite or sand.[1][7] The contaminated absorbent material should then be collected into a sealed, labeled container for disposal as hazardous waste.[1]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Identify the waste as non-halogenated organic waste.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste.
-
A licensed hazardous waste disposal company will then transport and dispose of the chemical in accordance with all regulations.[9][10]
-
Hazard Profile and Disposal Considerations
Due to the lack of a specific SDS for this compound, the following table summarizes the hazards of related compounds to inform a conservative risk assessment.[1]
| Chemical Class | Potential Hazards | Recommended Disposal Classification | Hazard Symbols |
| Aromatic Amines (general) | Toxic if swallowed, in contact with skin, or if inhaled. Can cause organ damage through prolonged or repeated exposure. Suspected of causing genetic defects and cancer. Toxic to aquatic life.[1] | Treat as toxic and environmentally hazardous waste.[1] | Health Hazard, Skull and Crossbones, Environmental Hazard |
| Benzoate Esters (general) | May cause skin and eye irritation. Some are flammable.[1] | Dispose of as non-halogenated organic waste.[1] | Exclamation Mark, Flame (for flammable esters) |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for the chemicals you are working with. Adherence to all applicable local, state, and federal regulations is mandatory.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 4. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemos.de [chemos.de]
Essential Safety and Operational Guide for Handling Methyl 3-phenoxybenzoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety and logistical information for Methyl 3-phenoxybenzoate, including personal protective equipment (PPE), handling protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron. | Prevents skin contact, which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of vapors or mists that may cause respiratory tract irritation. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not inhale vapors or mists.
-
Keep away from heat, sparks, and open flames as some benzoate esters are flammable.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill Response:
In case of a spill, a clear and logical workflow is essential to ensure safety and proper cleanup.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.
Waste Disposal:
-
Dispose of the chemical waste in accordance with federal, state, and local regulations.[2]
-
The waste should be treated as hazardous.
-
Do not dispose of down the drain or in regular trash.[5]
-
Place the waste into a designated, leak-proof, and clearly labeled container.[6] The label should include the full chemical name and appropriate hazard warnings.[6]
Contaminated Packaging:
-
Empty containers should be treated as hazardous waste and disposed of according to the same regulations as the chemical itself.
-
Do not reuse empty containers.[2] Before disposal, ensure containers are completely empty.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
